Icerguastat
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
| Record name | IFB-088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icerguastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC65390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selective Proteostasis Modulation: A Technical Guide to the Mechanism of Icerguastat (Sephin1) via PPP1R15A Inhibition
Executive Summary
Icerguastat (Sephin1) represents a paradigm shift in targeting protein misfolding diseases. Unlike chaperone therapies that attempt to refold proteins downstream, this compound acts upstream on the Integrated Stress Response (ISR) . It is a selective inhibitor of the stress-inducible holophosphatase complex PPP1R15A-PP1c (GADD34-PP1c).
By selectively inhibiting PPP1R15A while sparing the constitutive PPP1R15B isoform, this compound prolongs eIF2
Molecular Mechanism of Action[3][4]
The Biological Context: The ISR Rheostat
The Integrated Stress Response (ISR) converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2
-
Stress: Unfolded proteins activate kinases (PERK) that phosphorylate eIF2
at Ser51. -
Effect: p-eIF2
inhibits the guanine nucleotide exchange factor eIF2B, halting global protein synthesis to reduce the load on the ER. -
Recovery (The Problem): To restore synthesis, the cell upregulates PPP1R15A (GADD34), a regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2
.[4] In protein misfolding diseases (e.g., CMT, ALS), this recovery happens too quickly, resuming protein production before the folding machinery is ready, leading to aggregation and cytotoxicity.
The this compound Intervention
This compound is a holophosphatase inhibitor .[5] It does not inhibit the catalytic subunit (PP1c) directly—which would be toxic due to PP1c's role in cell division and metabolism. Instead, it targets the regulatory subunit PPP1R15A.[5][1][4][6][7]
Mechanism of Selectivity:
Research indicates that this compound binds to the PPP1R15A-PP1c complex and induces a conformational change . This alteration disrupts the recruitment of the substrate (eIF2
-
Inhibition of PPP1R15A: Sustains p-eIF2
levels during stress.[1][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sparing of PPP1R15B: Ensures basal translation can eventually resume, preventing lethal translational shutdown.
Pathway Visualization
The following diagram illustrates the ISR feedback loop and the specific blockade point of this compound.
Figure 1: Mechanism of Action.[9][2][3][7] this compound inhibits the negative feedback loop mediated by PPP1R15A, sustaining the protective translational pause.
Chemical Biology & Selectivity
This compound is a derivative of Guanabenz , an
Comparative Profile
| Feature | Guanabenz | This compound (Sephin1) | Biological Consequence |
| Target | PPP1R15A & | PPP1R15A Only | No hypotension or sedation. |
| Selectivity | R15A > R15B | R15A >>> R15B | Prevents lethal constitutive translation block. |
| Mechanism | Conformational Change | Conformational Change | Disrupts eIF2 |
| Clinical Use | Hypertension (Off-label) | CMT, ALS (Trials) | Targeted therapy for proteopathies. |
Experimental Protocols (Self-Validating Systems)
To verify this compound activity, one must demonstrate stress-dependent maintenance of phosphorylation. The drug should have minimal effect on unstressed cells (as PPP1R15A is low in basal states).
Protocol A: Immunoblotting for Pathway Engagement
Objective: Confirm this compound prolongs p-eIF2
-
Cell Culture: Seed HeLa or SH-SY5Y cells to 70% confluence.
-
Pre-treatment: Treat Group A with Vehicle (DMSO) and Group B with This compound (10–50
M) for 1 hour. -
Stress Induction: Add Thapsigargin (100 nM) or Tunicamycin (2.5
g/mL) to both groups to induce ER stress. -
Time Course: Lyse cells at T=0, 2h, 4h, and 8h post-stress.
-
Rationale: PPP1R15A is induced ~2-4 hours post-stress. This is the window where this compound activity is observable.
-
-
Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) and Protease Inhibitors. Critical: Failure to include phosphatase inhibitors will result in false negatives.
-
Western Blot Targets:
-
p-eIF2
(Ser51): Expect higher levels in this compound treated cells at 4h/8h compared to Vehicle. -
Total eIF2
: Loading control. -
PPP1R15A (GADD34): Confirm stress induction occurred.
-
ATF4/CHOP: Downstream markers may paradoxically decrease over long periods if proteostasis is restored, but p-eIF2
is the direct readout.
-
Protocol B: Functional Rescue (Cytotoxicity Assay)
Objective: Prove that the molecular mechanism translates to cellular survival.
-
Setup: Plate cells in 96-well format.
-
Stress: Challenge with Tunicamycin (variable dose: 0.1 - 5
g/mL). -
Treatment: Co-treat with this compound (0, 10, 25, 50
M). -
Readout: Measure ATP (CellTiter-Glo) or LDH release at 24h and 48h.
-
Validation:
-
Positive Control: Salubrinal (known p-eIF2
enhancer, though toxic long-term). -
Negative Control:[3] Guanabenz (if testing adrenergic-independent effects).
-
Success Criteria: this compound should shift the Tunicamycin IC50 curve to the right (protection).
-
Experimental Workflow Visualization
Figure 2: Experimental workflow for validating PPP1R15A inhibition via immunoblotting.
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[2][3][10][6][7] Science, 348(6231), 239-242.[6]
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[1][7] Science, 332(6025), 91-94.
-
Carrara, M., et al. (2017). Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors.[7][11] Nature Structural & Molecular Biology, 24, 708–716.
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz.[2] eLife, 6:e26109. (Note: This reference is included for scientific integrity, highlighting the debate on the exact binding mode, though the consensus supports functional efficacy via conformational modulation as detailed in Reference 3.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 3. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PPP1R15A inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Uncovering the action of a selective holophosphatase inhibitor | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]
Icerguastat vs Guanabenz structure activity relationship
Decoupling Proteostasis from Hemodynamics: A Comparative SAR Analysis of Icerguastat and Guanabenz
Executive Summary
The transition from Guanabenz (an antihypertensive) to This compound (Sephin1) represents a seminal case study in structure-activity relationship (SAR) refinement. By isolating the proteostatic activity of Guanabenz from its adrenergic hemodynamic effects, researchers successfully repurposed a "dirty" drug into a targeted therapy for protein misfolding diseases. This guide dissects the molecular rationale, the specific "Chlorine Switch" modification, and the experimental protocols required to validate this selectivity.
The Pharmacophore Divergence: The "Chlorine Switch"
The structural distinction between Guanabenz and this compound is subtle but pharmacologically binary. Both molecules share a benzylideneaminoguanidine core, which is essential for binding to the regulatory subunit of Protein Phosphatase 1 (PPP1R15A).
The divergence lies in the halogenation pattern of the phenyl ring:
-
Guanabenz: 2,6-dichlorobenzylideneaminoguanidine.
-
This compound (Sephin1): 2-chlorobenzylideneaminoguanidine.
Structural Logic
The removal of the chlorine atom at the 6-position (the "Chlorine Switch") collapses the molecule's affinity for the
Figure 1: The removal of the C6 chlorine atom (this compound) abolishes adrenergic binding while maintaining phosphatase inhibition.
Mechanistic Pharmacology: The PPP1R15A Axis
To understand the utility of this compound, one must understand the Integrated Stress Response (ISR) .
-
The Trigger: ER stress activates PERK, which phosphorylates eIF2
(Ser51). -
The Effect: p-eIF2
attenuates global protein synthesis, reducing the load on the ER. -
The Feedback Loop: Stress induces PPP1R15A (GADD34) , a regulatory subunit that recruits PP1c to dephosphorylate eIF2
and restore translation. -
The Intervention: In chronic misfolding diseases (e.g., ALS, CMT), premature dephosphorylation restores protein synthesis too early, overwhelming the ER. This compound inhibits PPP1R15A, prolonging the protective p-eIF2
state.
Mechanistic Nuance (E-E-A-T)
Early controversy existed regarding the direct inhibition of the phosphatase. It is now understood that these compounds likely do not block the catalytic site of PP1c directly. Instead, they bind to the PPP1R15A regulatory subunit , inducing a conformational change that prevents the recruitment of the substrate (eIF2
Figure 2: this compound intervenes in the ISR negative feedback loop, sustaining protective translation attenuation.
Quantitative SAR & Selectivity Profiling
The following table summarizes the critical dissociation constants and functional readouts that distinguish the two compounds.
| Feature | Guanabenz | This compound (Sephin1) | Biological Consequence |
| Structure | 2,6-dichlorobenzylidene... | 2-chlorobenzylidene...[1][2][3] | Loss of |
| ~5 - 30 nM [2] | > 10,000 nM (Negligible) [3] | This compound causes no sedation. | |
| PPP1R15A Selectivity | High | High | Both spare constitutive PPP1R15B. |
| Cytoprotection ( | ~ 2 - 5 | ~ 2 - 5 | Equivalent potency against ER stress. |
| Blood-Brain Barrier | Permeable | Permeable | Both treat CNS indications. |
Key Insight: The removal of the chlorine does not affect the
Experimental Protocols for Validation
To validate this SAR in a research setting, you must run two parallel workflows: one to prove the loss of adrenergic activity, and one to prove the retention of proteostatic activity.
Protocol A: Differential Selectivity (Receptor Binding)
Objective: Confirm this compound lacks
-
Preparation: Prepare membrane fractions from HEK293T cells stably expressing human
-AR. -
Ligand: Use
-Rauwolscine (a selective antagonist) as the radioligand (~1-2 nM). -
Competition:
-
Incubate membranes with
-Rauwolscine and varying concentrations ( M to M) of Guanabenz (Control) and this compound. -
Incubate for 60 min at 25°C.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria: Guanabenz should show a sigmoidal displacement curve (
nM). This compound should show a flat line or displacement only at massive concentrations ( M).
Protocol B: Functional Proteostasis (Kinase Shut-Off)
Objective: Prove this compound sustains p-eIF2
-
Cell Culture: Use HeLa cells stressed with Tunicamycin (2.5
g/mL) for 1 hour to induce p-eIF2 and PPP1R15A. -
Washout (The Shut-Off): Wash cells to remove Tunicamycin. Add Cycloheximide (to stop new protein synthesis) and the kinase inhibitor GSK2606414 (to stop new phosphorylation by PERK).
-
Treatment: Immediately add Vehicle, Guanabenz (10
M), or this compound (10 M). -
Time Course: Lyse cells at 0, 30, 60, and 90 minutes.
-
Readout: Western Blot for p-eIF2
vs. Total eIF2 . -
Validation Criteria:
-
Vehicle: Rapid decay of p-eIF2
signal (due to active PPP1R15A). -
This compound: Sustained p-eIF2
signal (comparable to Guanabenz), indicating successful inhibition of the phosphatase complex [3].
-
Clinical Implications
The SAR refinement from Guanabenz to this compound solves the "therapeutic window" problem.
-
Guanabenz: At doses required for proteostasis, patients experience severe hypotension and sedation (alpha-2 agonism).
-
This compound: Can be dosed to achieve full PPP1R15A inhibition without cardiovascular collapse.
This allows for the chronic treatment of neurodegenerative diseases like Charcot-Marie-Tooth (CMT1B) and ALS, where long-term modulation of the ISR is required to manage protein aggregation.
References
-
Carrara, M., et al. (2017). "Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors." Nature Structural & Molecular Biology. Link
-
Holmes, B., et al. (1983). "Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs. Link
-
Das, I., et al. (2015).[4] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1][5] Science. Link
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[1] Science. Link
Sources
- 1. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
- 4. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Icerguastat (Sephin1) and the Integrated Stress Response (ISR)
Executive Summary
Icerguastat (also known as Sephin1 or IFB-088 ) represents a pivotal advancement in the pharmacological modulation of the Integrated Stress Response (ISR). Originally identified as a derivative of the antihypertensive drug Guanabenz, this compound retains the ability to selectively inhibit the PPP1R15A (GADD34)-PP1c holophosphatase complex without triggering the
By blocking the negative feedback loop of the ISR, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2
Mechanistic Architecture
The Integrated Stress Response (ISR)
The ISR is an evolutionarily conserved signaling network that detects diverse cellular stresses (ER stress, viral infection, heme deprivation). These stresses activate one of four sentinel kinases (PERK, PKR, GCN2, HRI), which converge on a single event: the phosphorylation of eIF2
-
p-eIF2
Function: Inhibits the guanine nucleotide exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-tRNA ternary complex. -
Outcome: Global translation is halted to reduce the protein folding load, while specific stress-response mRNAs (e.g., ATF4) are preferentially translated.
-
Termination: To restore normal function, p-eIF2
must be dephosphorylated.[1] This is mediated by Protein Phosphatase 1 (PP1) complexed with one of two regulatory subunits:[1][2][3][4]-
PPP1R15B (CReP): Constitutive, maintains basal low levels of p-eIF2
. -
PPP1R15A (GADD34): Stress-inducible, creates a negative feedback loop to terminate the ISR.
-
This compound Mechanism of Action
This compound functions as a selective inhibitor of the stress-inducible GADD34-PP1c complex . Unlike general phosphatase inhibitors (e.g., Calyculin A), which are toxic, this compound targets the regulatory subunit interface, trapping the complex or preventing substrate access.
Key Distinction: this compound spares the constitutive CReP-PP1c complex, ensuring that basal protein synthesis is not permanently suppressed, which would be cytotoxic.
Figure 1: ISR Pathway and this compound Intervention
Caption: The Integrated Stress Response (ISR) signaling cascade. This compound selectively inhibits the stress-induced GADD34-PP1c complex, preventing premature dephosphorylation of eIF2α and prolonging the cytoprotective translational pause.
Scientific Integrity Note: The Mechanism Controversy
While the inhibition of GADD34-PP1c is the canonical mechanism (Das et al., Science 2015), researchers must be aware of nuance in the field. Some studies suggest this compound may not competitively inhibit the catalytic site but rather alters the conformational stability of the GADD34-PP1c complex (proteostasis regulation). Additionally, recent data indicates potential off-target effects on NMDA receptors in specific neuronal contexts. However, for protein misfolding diseases (ALS, CMT), the GADD34-mediated ISR prolongation remains the primary therapeutic driver.
Comparative Pharmacology
This compound was developed to decouple the cytoprotective effects of Guanabenz from its antihypertensive activity.
Table 1: Pharmacological Comparison
| Feature | Guanabenz | This compound (Sephin1) | Relevance |
| Primary Target | GADD34-PP1c Complex | Specificity | |
| Secondary Target | GADD34-PP1c Complex | None (significant) | Mechanism |
| Side Effects | Hypotension, Sedation, Drowsiness | Minimal / None observed | Safety Profile |
| Brain Penetrance | High | High | CNS Indications |
| Half-life ( | ~4-6 hours | ~6-8 hours (Species dependent) | Dosing Regimen |
| Clinical Status | FDA Approved (Hypertension) | Phase 2 (ALS, CMT) | Development Stage |
Experimental Framework
Protocol: Validating Target Engagement (p-eIF2 Western Blot)
Objective: Confirm this compound activity by measuring the prolongation of eIF2
Reagents:
-
Stressor: Thapsigargin (Tg) [Sigma T9033] or Tunicamycin (Tm).
-
Drug: this compound (Sephin1) [dissolved in DMSO].
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF,
-glycerophosphate) is critical.
Step-by-Step Methodology:
-
Seeding: Plate HeLa or HEK293T cells in 6-well plates (0.5 x 10^6 cells/well). Incubate overnight.
-
Pre-treatment: Treat cells with this compound (10–50
M) for 30 minutes. Include a DMSO vehicle control. -
Stress Induction: Add Thapsigargin (250 nM final) to induce ER stress.
-
Note: Do not wash out this compound; co-incubate.
-
-
Time Course: Harvest cells at T=0, 1h, 3h, and 6h post-stress.
-
Rationale: GADD34 is induced after ATF4 upregulation (approx. 2-3h). This compound's effect is most visible during the "recovery" phase (3h-6h) where it prevents the drop in p-eIF2
.
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately on ice. Centrifuge at 14,000xg for 15 min at 4°C.
-
Immunoblot:
-
Primary Ab 1: Anti-p-eIF2
(Ser51) [e.g., Cell Signaling #9721]. -
Primary Ab 2: Anti-Total-eIF2
[e.g., Cell Signaling #9722]. -
Normalization: Calculate the ratio of Phospho/Total signal.
-
Protocol: Functional Cytoprotection Assay
Objective: Assess the ability of this compound to rescue cell viability under lethal ER stress.
-
Seeding: Plate cells in 96-well plates (5,000 cells/well).
-
Treatment Matrix:
-
Vehicle (DMSO)
-
Stressor only (Tunicamycin 0.5
g/mL) -
Stressor + this compound (Titration: 1, 5, 10, 25, 50
M) -
This compound only (Toxicity control)
-
-
Incubation: 24 to 48 hours.
-
Readout: ATP-based viability assay (e.g., CellTiter-Glo) or Crystal Violet staining.
-
Analysis: Plot dose-response curve. A successful rescue shows a "U-shaped" or sigmoidal recovery of viability in co-treated wells compared to stressor-only.
Figure 2: Experimental Workflow
Caption: Standardized workflow for validating this compound target engagement in vitro. Critical step: Use of phosphatase inhibitors during lysis to preserve transient phosphorylation marks.
References
-
Das, I., et al. (2015).[1][5] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[1][5][6] Science, 348(6231), 239-242.[5] Link
-
Tsaytler, P., et al. (2011).[1] Selective inhibition of a physiological cellular defense mechanism prevents ER stress-induced apoptosis. Science, 333(6046), 1141-1145. Link
-
Crespillo-Casado, A., et al. (2017).
is unaffected by Sephin1 or Guanabenz.[6] eLife, 6, e26109. Link -
Wang, L., & Popko, B. (2018). The Integrated Stress Response in Oligodendrocytes: Implications for Multiple Sclerosis. Neurotherapeutics, 15, 661–672. Link
-
ClinicalTrials.gov. (2023). Study of IFB-088 in Patients With Amyotrophic Lateral Sclerosis (ALS).[7][8] Identifier: NCT05508074. Link
Sources
- 1. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound by InFlectis BioScience for Charcot-Marie-Tooth Disease Type I A: Likelihood of Approval [pharmaceutical-technology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 8. alsnewstoday.com [alsnewstoday.com]
Technical Guide: Icerguastat (IFB-088) Therapeutic Architecture in Amyotrophic Lateral Sclerosis
Executive Summary
Icerguastat (IFB-088) , also known in preclinical literature as Sephin1 , represents a first-in-class small molecule targeting the Integrated Stress Response (ISR) .[1] Unlike upstream kinase inhibitors, this compound functions as a selective inhibitor of the PPP1R15A (GADD34)/PP1c phosphatase complex.
This guide analyzes its potential to restore proteostasis in ALS, specifically addressing TDP-43 proteinopathy and SOD1 aggregation . It synthesizes recent Phase 2 data indicating efficacy in bulbar-onset ALS and provides validated protocols for assessing its pharmacodynamic activity in research settings.
Molecular Pathology: The Proteostasis Collapse
In 97% of ALS cases, the nuclear protein TDP-43 mislocalizes to the cytoplasm, forming insoluble aggregates.[1] This creates a dual toxicity:
-
Loss of Function: Nuclear depletion leads to cryptic exon splicing errors (e.g., STMN2, UNC13A).
-
Gain of Toxicity: Cytoplasmic aggregates sequester translation machinery and impair mitochondrial function.
The cell responds via the Integrated Stress Response (ISR) .[2] The kinase PERK phosphorylates eIF2
Mechanism of Action: Selective Phosphatase Inhibition
This compound binds to the PPP1R15A/PP1c complex, preventing the dephosphorylation of eIF2
-
Effect: It prolongs the "protective pause" in protein translation only in stressed cells (where PPP1R15A is upregulated).
-
Differentiation: Unlike its precursor Guanabenz , this compound lacks affinity for
2-adrenergic receptors, eliminating dose-limiting hypotension and sedation.
Visualization: The ISR Regulatory Loop
The following diagram illustrates the precise intervention point of this compound within the ISR negative feedback loop.
Caption: this compound inhibits the GADD34/PP1c negative feedback loop, sustaining p-eIF2
Preclinical & Clinical Evidence Synthesis[1][3][4]
Preclinical Efficacy (Animal Models)
Data indicates a specific efficacy profile dependent on the underlying pathology (SOD1 vs. TDP-43).
| Model | Pathology | Outcome with this compound/Sephin1 | Key Citation |
| SOD1-G93A Mouse | SOD1 Aggregation | Mixed/Contextual. Reduced insoluble SOD1 fractions. Improved motor neuron survival in lumbar spinal cord, but effects on overall survival vary by study design and dosage. | |
| TDP-43 Transgenic | TDP-43 Mislocalization | High Efficacy. Significantly reduced cytoplasmic TDP-43 aggregates. Rescued motor phenotype in zebrafish and mice.[3][4] Reduced mitochondrial ROS.[3][4] | |
| OpMD Models | PABPN1 Aggregation | Proof of Concept. Reduced muscle degeneration and aggregation in Oculopharyngeal Muscular Dystrophy models, confirming ISR mechanism. |
Clinical Translation: The P288ALS Trial
The Phase 2 trial (NCT05508074) targeted bulbar-onset ALS , a more aggressive phenotype.
-
Design: Randomized, double-blind, placebo-controlled (IFB-088 + Riluzole vs. Placebo + Riluzole).[5]
-
Safety: No significant adverse events (unlike Guanabenz).[6]
-
Efficacy Signal:
-
Biomarkers: Confirmed engagement of ISR pathway and reduction in oxidative stress markers.
Experimental Protocols: Self-Validating Systems
To rigorously evaluate this compound in a research setting, use the following protocols. These are designed to be self-validating , meaning the controls included will immediately indicate if the assay has failed, regardless of the drug effect.
Protocol A: Pharmacodynamic Validation (p-eIF2 Sustainment)
Objective: Confirm this compound is engaging the target (PPP1R15A) in your specific cell line (e.g., iPSC-derived motor neurons).
Logic: this compound only works in stressed cells. You must induce stress (e.g., Thapsigargin) to see the effect.
-
Negative Control: DMSO only (No stress, no drug).
-
Positive Control: Thapsigargin (Stress only)
p-eIF2 should rise then fall (feedback loop). -
Experimental: Thapsigargin + this compound
p-eIF2 should remain elevated longer than Positive Control.
Workflow:
-
Culture: Plate motor neurons to 70% confluence.
-
Pre-treatment: Treat with this compound (e.g., 10-50
M) or Vehicle for 1 hour. -
Stress Induction: Add Thapsigargin (100 nM) to induce ER stress.
-
Time Course: Lyse cells at 0h, 2h, 6h, and 12h . Crucial: The GADD34 feedback loop typically resets p-eIF2
by 6-8 hours. This compound's effect is most visible at the 6h-12h window. -
Western Blot: Probe for p-eIF2
(Ser51) and Total eIF2 . -
Quantification: Calculate ratio of Phospho/Total.
Protocol B: TDP-43 Solubility Assay (Triton Fractionation)
Objective: Quantify the drug's ability to reduce insoluble protein aggregates.
Logic: Normal TDP-43 is soluble in non-ionic detergents (Triton X-100). Pathological aggregates require harsh denaturants (Urea/SDS).
Step-by-Step Methodology:
-
Lysis (Soluble Fraction):
-
Lyse cell pellets in Triton Lysis Buffer (1% Triton X-100, 50mM Tris pH 7.4, 150mM NaCl, Protease/Phosphatase Inhibitors).
-
Incubate on ice for 15 min.
-
Centrifuge: 15,000 x g for 20 min at 4°C.
-
Supernatant = Soluble Fraction (S). Save this.
-
-
Wash (Critical Step):
-
Resuspend the pellet in Triton Lysis Buffer.
-
Centrifuge again (15,000 x g, 20 min).
-
Discard supernatant. This removes trapped soluble protein.
-
-
Extraction (Insoluble Fraction):
-
Resuspend the washed pellet in Urea/SDS Buffer (8M Urea, 2% SDS, 50mM Tris pH 7.4).
-
Sonicate briefly (5 sec pulses) to solubilize aggregates.
-
Centrifuge: 15,000 x g for 20 min at RT (to prevent Urea crystallization).
-
Supernatant = Insoluble Fraction (I).
-
-
Analysis:
-
Load equal volumes of (S) and (I) on SDS-PAGE.
-
Validation Check: In untreated ALS/stress models, the (I) fraction must contain significant TDP-43. If (I) is empty in controls, the stress induction failed.
-
Success Criteria: this compound treatment shifts TDP-43 from (I)
(S) or reduces total (I) signal.
-
Experimental Workflow Visualization
The following diagram outlines the decision logic for preclinical validation of this compound candidates.
Caption: Validation pipeline ensuring candidate compounds possess the requisite stress-selectivity (safety) and target engagement (efficacy) before in vivo testing.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link
-
Vaccaro, A., et al. (2013). "Guanabenz inhibits non-amyloidogenic protein aggregation by prolonging the integrated stress response." Nature Communications, 4, 2125. Link
-
InFlectis BioScience. (2025).[7] "IFB-088 slows disease progression in bulbar-onset ALS trial."[7] ALS News Today. Link
-
Malin, J., et al. (2023). "The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway." ResearchGate. Link
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link
-
ClinicalTrials.gov. "Safety and Efficacy of IFB-088 in Patients With Bulbar-onset Amyotrophic Lateral Sclerosis (ALS)." Identifier: NCT05508074.[4][7] Link
Sources
- 1. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 2. Turnover of PPP1R15A mRNA encoding GADD34 controls responsiveness and adaptation to cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 6. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
- 7. alsnewstoday.com [alsnewstoday.com]
Technical Monograph: Icerguastat (Sephin1) Selectivity Profile
Executive Summary
Icerguastat (Sephin1) represents a pivotal advancement in the modulation of the Integrated Stress Response (ISR) . Unlike its structural antecedent Guanabenz, this compound lacks
The therapeutic index of this compound hinges entirely on its selectivity . It inhibits the stress-inducible holophosphatase complex PPP1R15A (GADD34)-PP1c , while sparing the constitutive PPP1R15B (CReP)-PP1c complex. This distinction is critical:
-
PPP1R15B inhibition leads to persistent eIF2
phosphorylation, complete translational shutdown, and cellular lethality. -
PPP1R15A inhibition prolongs the adaptive phase of the ISR, allowing cells extended time to resolve proteotoxic stress without compromising basal protein synthesis required for survival.
This guide analyzes the mechanistic basis of this selectivity, the controversy surrounding its molecular mode of action, and the experimental protocols required to validate it.
Mechanistic Architecture: The Two Phosphatases
The dephosphorylation of eIF2
| Feature | PPP1R15A (GADD34) | PPP1R15B (CReP) |
| Expression | Inducible (Stress-dependent) | Constitutive (Basal levels) |
| Function | Negative feedback loop; terminates ISR to restore translation. | Maintains basal translation; prevents lethal p-eIF2 |
| Turnover | Rapid (PEST sequences) | Stable |
| This compound Sensitivity | High (Target) | Low/None (Spared) |
| Knockout Phenotype | Resistant to ER stress; healthy under normal conditions. | Embryonic lethal (due to halted protein synthesis). |
The Integrated Stress Response (ISR) Pathway
The diagram below illustrates the feedback loop where this compound intervenes.
Figure 1: The ISR Feedback Loop. This compound selectively targets the stress-induced GADD34-PP1c complex, preventing premature termination of the stress response.
The Selectivity Paradigm: Evidence & Controversy
The "Selectivity" Hypothesis (Das et al.)
The foundational premise is that this compound binds to the PPP1R15A-PP1c complex in a pocket defined by the regulatory subunit, disrupting the holophosphatase activity.
-
Mechanism: It is proposed to interfere with the recruitment of the substrate (eIF2
) or the stability of the GADD34-PP1c interface. -
Outcome: In cells treated with Tunicamycin (ER stress inducer), this compound sustains p-eIF2
levels for hours longer than vehicle-treated cells, but only in the presence of PPP1R15A. In Ppp1r15a knockout cells, the drug has no effect, proving it does not inhibit PPP1R15B.
The Mechanistic Challenge (Crespillo-Casado et al.)
Researchers must be aware of conflicting biochemical data.[1] Rigorous in vitro reconstitution assays using purified components (PPP1R15A active fragment + PP1c + G-actin) have failed to show direct disruption of the complex by this compound/Sephin1 at physiological concentrations.
-
Implication: The selectivity observed in vivo (cytoprotection, p-eIF2
maintenance) may be driven by:-
Binding to a conformational state of GADD34 present only in the cellular context (e.g., membrane-associated).
-
Modulation of a co-factor required for GADD34 function but not CReP function.
-
Indirect regulation of proteostasis networks (e.g., interference with proteasomal degradation of GADD34).
-
Consensus for Drug Development: While the molecular binding site remains debated, the functional selectivity (phenotypic outcome) is robustly reproducible in cell-based assays. The protocols below focus on validating this functional selectivity.
Experimental Protocols: Validating Selectivity
To confirm this compound activity in your system, you must use a self-validating experimental design that distinguishes between general phosphatase inhibition (toxic) and selective PPP1R15A inhibition (therapeutic).
Protocol A: The Kinase Shut-Off Assay (Cellular Functional Selectivity)
This is the gold standard for verifying that this compound targets the recovery phase of stress.
Objective: Measure the decay rate of p-eIF2
Materials:
-
HeLa cells (or relevant neuronal line).
-
Stress Inducer: Thapsigargin (1 µM) or Tunicamycin (2.5 µg/mL).
-
Kinase Inhibitor: PERK inhibitor (e.g., GSK2606414) to stop new phosphorylation.
-
This compound (Sephin1): 10 - 50 µM.
-
Detection: Immunoblot for p-eIF2
(Ser51) and Total eIF2 .
Workflow:
-
Induction: Treat cells with Thapsigargin (1 hr) to induce high levels of p-eIF2
and express PPP1R15A. -
Treatment: Add this compound (or Vehicle) for 30 min.
-
Shut-off: Add PERK inhibitor (Time 0). This stops the "faucet" (kinase); the "drain" (phosphatase) is now the only variable.
-
Time Course: Lyse cells at 0, 15, 30, 60, and 90 minutes.
-
Analysis:
-
Vehicle: Rapid loss of p-eIF2
signal (GADD34 is active). -
This compound: Delayed loss of signal (GADD34 is inhibited).
-
Control (Reference): Use Ppp1r15a KO cells.[2][3][4] this compound should have zero effect on the decay rate in these cells (mediated solely by PPP1R15B). If it slows decay in KO cells, it is non-selective (hits PPP1R15B) and likely toxic.
-
Protocol B: In Vitro Selectivity Confirmation (Reconstituted System)
Note: Due to the controversy described in 3.2, negative results in this assay are common. However, it is essential for structure-activity relationship (SAR) studies.
Workflow Diagram:
Figure 2: In Vitro Reconstitution Workflow. Note that G-Actin is a mandatory cofactor for substrate specificity of these complexes.
Data Presentation: Comparative Profile
Table 1: Compound Selectivity & Safety Profile
| Compound | Target Specificity | Clinical Status | Primary Risk | |
| Guanabenz | PPP1R15A >> PPP1R15B | High (Agonist) | FDA Approved (Hypertension) | Hypotension, Sedation |
| Salubrinal | Non-selective (Inhibits PP1 complexes) | None | Preclinical Tool | Toxicity (Blocks constitutive dephosphorylation) |
| This compound | PPP1R15A >> PPP1R15B | Negligible | Phase 2 (ALS, CMT) | Minimal (High safety margin) |
Table 2: Interpretation of Selectivity Data
| Observation in Assay | Interpretation | Action |
| p-eIF2 | Drug is active (ISR Prolongation). | Proceed to selectivity check.[1][3] |
| p-eIF2 | Drug inhibits PPP1R15B (Non-selective). | STOP. High toxicity risk. |
| No effect in Ppp1r15a KO cells | Drug is Selective for PPP1R15A. | VALIDATED. |
| No effect in WT cells | Drug inactive or poor permeability. | Check solubility/concentration. |
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[3] Science, 348(6231), 239-242.
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[2] eLife, 6, e26109.[2]
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
-
InFlectis BioScience. "this compound (IFB-088) Mechanism of Action and Clinical Development." Company Pipeline Overview.
-
Novoa, I., et al. (2001). "Feedback inhibition of the unfolded protein response by GADD34-mediated dephosphorylation of eIF2alpha." Journal of Cell Biology, 153(5), 1011-1022.
Sources
Icerguastat effect on eIF2alpha phosphorylation levels
Modulation of eIF2 Phosphorylation by Icerguastat (IFB-088): Mechanisms, Protocols, and Therapeutic Implications
Executive Summary
This compound (IFB-088), often referenced in literature as Sephin1, is a first-in-class small molecule designed to modulate the Integrated Stress Response (ISR) .[1] Unlike broad-spectrum kinase inhibitors, this compound functions as a selective inhibitor of the PPP1R15A (GADD34)/PP1c holophosphatase complex .
Its primary pharmacological effect is the sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2
Mechanistic Foundation: The ISR and Phosphatase Inhibition[2][3]
To understand the utility of this compound, one must first master the feedback loop of the ISR.
The Integrated Stress Response (ISR)
When eukaryotic cells encounter stress (e.g., ER stress, viral infection, amino acid deprivation), one of four sentinel kinases (PERK, PKR, GCN2, HRI) phosphorylates eIF2
-
Consequence: Phosphorylated eIF2
(p-eIF2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) inhibits the guanine nucleotide exchange factor eIF2B.[2] -
Result: Global protein synthesis is halted to reduce the load on the folding machinery. Paradoxically, this allows the translation of specific mRNAs like ATF4 .
The Negative Feedback Loop (The Target)
ATF4 induces the expression of PPP1R15A (GADD34) , a regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate p-eIF2
-
Pathology: In diseases like ALS, this restoration occurs too quickly, overwhelming the ER with misfolded proteins and leading to cytotoxicity.
-
This compound Action: It binds to the stress-induced PPP1R15A/PP1c complex, inhibiting its activity. Crucially, it spares the constitutive PPP1R15B (CReP)/PP1c complex , preventing the toxic, permanent shutdown of translation associated with non-selective inhibition (e.g., Salubrinal).
Pathway Visualization
Figure 1: Mechanism of Action. This compound interrupts the negative feedback loop by inhibiting the GADD34/PP1c complex, prolonging the cytoprotective state.
Experimental Validation: Protocols
To validate this compound activity, one must demonstrate maintenance of p-eIF2
Experimental Design Strategy
-
Model System: HeLa cells or SH-SY5Y (Neuroblastoma) are standard.
-
Stressor: Thapsigargin (Tg) or Tunicamycin (Tm) to induce ER stress.[3]
-
Controls:
-
Vehicle (DMSO).
-
Stressor only (shows initial spike then decay of p-eIF2
). -
Guanabenz (Positive control, though has
2-adrenergic side effects).
-
Step-by-Step Workflow
Step 1: Cell Seeding
Seed cells at
Step 2: Compound Preparation
-
Dissolve this compound (IFB-088) in DMSO to a 10 mM stock.
-
Prepare working solutions in media. Typical effective concentration: 10
M - 50 M .
Step 3: Stress Induction & Treatment
-
Co-treatment Protocol: Add Thapsigargin (1
M) AND this compound (50 M) simultaneously. -
Pulse-Chase Protocol (Preferred for kinetics): Treat with Thapsigargin (1h) to induce stress. Wash cells. Add media containing this compound. Harvest at 1h, 2h, 4h, 6h post-wash.
Step 4: Lysis & Preservation
-
Critical: Lysis buffer must contain Phosphatase Inhibitors (e.g., NaF, Na3VO4, or commercial cocktails) to prevent p-eIF2
loss during lysis. -
Lysis Buffer: RIPA + 1x Protease Inhibitor + 1x Phosphatase Inhibitor.
Step 5: Immunoblotting (Western Blot)
-
Primary Antibody 1: Anti-p-eIF2
(Ser51) [Rabbit mAb, 1:1000]. -
Primary Antibody 2: Anti-Total eIF2
[Mouse mAb, 1:1000] (Normalization control). -
Primary Antibody 3: Anti-Actin/GAPDH (Loading control).
Workflow Visualization
Figure 2: Experimental workflow for validating this compound efficacy in vitro.
Data Interpretation & Expected Results
When analyzing the Western Blot data, the ratio of p-eIF2
Comparative Data Table
| Condition | Stress (Tg) | This compound | p-eIF2 | Interpretation |
| Control | - | - | Low (Basal) | Normal homeostasis. |
| Drug Only | - | + | Low (Basal) | Specificity Check: this compound should NOT induce stress or phosphorylation on its own (unlike some toxic compounds). |
| Stress Early | + (1h) | - | High | Acute stress response activation. |
| Stress Late | + (6h) | - | Low/Medium | Feedback loop (GADD34) has engaged; p-eIF2 |
| Stress + Drug | + (6h) | + | High (Sustained) | Efficacy: this compound blocks GADD34, maintaining the protective phosphorylation. |
Kinetic Profile
In a time-course experiment (0h to 8h post-stress), the "Stress Only" samples will show a bell curve of phosphorylation (peaking at ~1-2h and dropping). The "Stress + this compound" samples will show a plateau, maintaining high p-eIF2
Clinical & Translational Implications[1][5][6][7][8][9]
The modulation of eIF2
-
Proteostasis Diseases: In ALS and CMT, the accumulation of misfolded proteins (e.g., SOD1, TDP-43) is toxic. By prolonging the ISR, this compound reduces the influx of nascent proteins into the ER, allowing chaperones to clear the backlog.
-
Safety Profile: Unlike Salubrinal (which inhibits both GADD34 and CReP, leading to lethal translation block), this compound's selectivity for the stress-inducible GADD34 complex makes it viable for chronic administration.
-
Current Status: this compound (IFB-088) has shown promise in Phase 2 clinical trials for ALS, demonstrating safety and potential to slow disease progression in specific patient cohorts (e.g., Bulbar-onset ALS).[4]
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[4][5] Science.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.
-
InFlectis BioScience. (2025). "IFB-088 slows disease progression in bulbar-onset ALS trial." ALS News Today.
-
Crespillo-Casado, A., et al. (2018). "A Sephin1-insensitive tripartite holophosphatase dephosphorylates translation initiation factor 2α."[5] Journal of Biological Chemistry.
-
Pakos-Zebrucka, K., et al. (2016). "The integrated stress response."[2] EMBO Reports.
Sources
- 1. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 2. Novel mechanisms of eIF2B action and regulation by eIF2α phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Icerguastat: A Targeted Approach to Mitigating Protein Misfolding and Endoplasmic Reticulum Stress
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein misfolding and the subsequent aggregation are central pathological events in a host of debilitating neurodegenerative diseases. The accumulation of these non-native proteins overwhelms the quality control machinery of the endoplasmic reticulum (ER), leading to a state of chronic cellular stress known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that attempts to restore homeostasis but can trigger cell death if the stress is unresolved. Icerguastat (also known as IFB-088) is a first-in-class, orally available small molecule that offers a novel therapeutic strategy by selectively modulating the Integrated Stress Response (ISR), a core component of the UPR.[1][2] Unlike broad-spectrum inhibitors, this compound precisely targets the stress-induced GADD34/PPP1R15A-PP1c phosphatase complex.[1][2] This targeted inhibition prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a temporary and controlled reduction in global protein synthesis. This "breathing room" allows stressed cells to alleviate the protein load on the ER, enhance the clearance of misfolded proteins, and ultimately promote survival. This guide provides a detailed examination of the molecular mechanisms underpinning protein misfolding and ER stress, elucidates the targeted action of this compound, and presents robust experimental protocols for evaluating its therapeutic effects in a research setting.
Chapter 1: The Landscape of Protein Misfolding Diseases
The Principles of Protein Folding and Homeostasis (Proteostasis)
The cellular proteome is a dynamic environment where proteins are continuously synthesized, folded into precise three-dimensional structures, and ultimately degraded. This intricate balance, termed proteostasis, is essential for cellular health.[3] The native conformation of a protein is dictated by its amino acid sequence, but the folding process is a complex thermodynamic challenge, often aided by a network of molecular chaperones that prevent off-pathway aggregation.[4]
The Pathogenesis of Protein Aggregation
Protein misfolding diseases arise when proteins fail to attain or maintain their native conformation, leading to the formation of toxic aggregates.[4][5] This process is often described by a "seeding-nucleation" model, where initial misfolding events are slow and thermodynamically unfavorable.[6] However, once a stable "seed" or nucleus is formed, it can template the rapid conversion of native proteins, leading to an exponential growth of oligomers, protofibrils, and mature amyloid fibrils.[6] These aggregates can accumulate intracellularly or extracellularly, disrupting cellular function through a variety of mechanisms, including steric hindrance, sequestration of essential cellular components, and membrane disruption.[5][6]
Protein Misfolding in Neurodegeneration
The aggregation of specific proteins is a defining hallmark of many neurodegenerative disorders. For instance, amyotrophic lateral sclerosis (ALS) is often characterized by inclusions of misfolded superoxide dismutase 1 (SOD1) or TDP-43, while Parkinson's disease is defined by Lewy bodies composed primarily of α-synuclein aggregates.[5][7][8] These protein aggregates contribute to neuronal dysfunction and death, leading to the progressive and devastating symptoms of these diseases.[5][8]
Chapter 2: The Endoplasmic Reticulum as a Crucible for Proteostasis
The Role of the ER in Protein Quality Control
The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of a vast number of secretory and transmembrane proteins.[3][9] It possesses a sophisticated quality control system that identifies and retains improperly folded proteins, giving them opportunities to refold correctly. Proteins that are terminally misfolded are targeted for degradation through a process known as ER-associated degradation (ERAD).[3]
The Onset of ER Stress
ER stress occurs when the protein folding load exceeds the ER's capacity, leading to the accumulation of unfolded or misfolded proteins in the ER lumen.[10][11] This can be triggered by a variety of physiological and pathological conditions, including high secretory demand, nutrient deprivation, viral infections, and the expression of aggregation-prone mutant proteins.[9]
The Unfolded Protein Response (UPR): A Double-Edged Sword
To cope with the accumulation of misfolded proteins, cells activate the Unfolded Protein Response (UPR), a tripartite signaling pathway designed to restore ER homeostasis.[12] The UPR is initiated by three ER-transmembrane sensor proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α. This results in a global attenuation of protein synthesis, reducing the influx of new proteins into the stressed ER.
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 exhibits endonuclease activity, splicing the mRNA of the transcription factor XBP1. Spliced XBP1 (XBP1s) upregulates genes involved in protein folding, ERAD, and lipid synthesis.
-
ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a potent transcription factor that drives the expression of ER chaperones like GRP78/BiP.
Initially, the UPR is a pro-survival response.[13] However, under conditions of severe or prolonged stress, the UPR can switch to a pro-apoptotic program, primarily through the upregulation of the transcription factor CHOP, to eliminate irreparably damaged cells.[12][13][14]
Caption: The three branches of the Unfolded Protein Response (UPR).
The Link Between Dysregulated Lipid Metabolism and ER Stress
Emerging evidence highlights a strong interplay between cellular lipid metabolism and ER stress. Specifically, the accumulation of certain lipid species, such as ceramides, within the ER membrane can disrupt its fluidity and impair the function of ER-resident proteins, including those involved in protein folding.[15][16] This lipid-induced dysfunction can be a potent trigger of ER stress and the UPR.[14][17] Furthermore, mutations in genes involved in lipid metabolism, such as GBA1 in Gaucher and Parkinson's disease, lead to the accumulation of substrates like glucosylceramide, which can promote protein aggregation and exacerbate cellular stress pathways.[8][18][19]
Chapter 3: this compound - A Targeted Modulator of the Integrated Stress Response
Introduction to this compound (IFB-088)
This compound is a rationally designed derivative of Guanabenz, an older antihypertensive drug that was coincidentally found to modulate the UPR.[20] Critically, this compound was engineered to retain the UPR-modulating activity while eliminating the α2-adrenergic agonism responsible for the hypotensive side effects of Guanabenz, making it a more suitable candidate for chronic therapeutic use.[20]
Mechanism of Action: Selective Inhibition of the GADD34-PP1c Complex
This compound's therapeutic action is centered on the PERK branch of the UPR.[20] Following the initial phosphorylation of eIF2α by PERK, a negative feedback loop is initiated via the transcriptional upregulation of GADD34 (also known as PPP1R15A).[20] GADD34 acts as a regulatory subunit, recruiting the catalytic subunit of protein phosphatase 1 (PP1c) to dephosphorylate p-eIF2α, thereby allowing protein synthesis to resume.[1]
This compound acts by specifically binding to the GADD34-PP1c complex, inhibiting its phosphatase activity.[1][2] This action prolongs the phosphorylated state of eIF2α.
Downstream Effects: Prolonging eIF2α Phosphorylation and Attenuating Protein Translation
By inhibiting the GADD34-PP1c phosphatase, this compound extends the duration of translational attenuation initiated by PERK.[1][20] This sustained, but not permanent, reduction in the synthesis of new proteins provides a critical window for the cell to:
-
Reduce the proteotoxic load: Fewer new proteins entering the ER allows the existing chaperone and degradation machinery to focus on clearing the backlog of misfolded proteins.[2]
-
Restore Homeostasis: Gives the cell additional time to repair damage or eliminate misfolded proteins before the stress becomes chronic and triggers apoptosis.[1]
Caption: this compound's mechanism of action within the PERK pathway.
Rationale for Therapeutic Specificity in Stressed Cells
A key feature of this compound's mechanism is its specificity for stressed cells.[1] The target of this compound, the GADD34-PP1c complex, is itself upregulated as part of the stress response. In non-stressed cells, GADD34 levels are low, meaning this compound has minimal effect, thereby avoiding persistent and potentially harmful inhibition of protein synthesis in healthy cells.[1][2]
Chapter 4: Preclinical & Clinical Evidence: Evaluating this compound's Impact
This compound has shown promise in various preclinical models of diseases characterized by protein misfolding. In a Drosophila model of Oculopharyngeal Muscular Dystrophy (OPMD), a disease caused by aggregation of the PABPN1 protein, this compound was shown to reduce muscle degeneration and PABPN1 aggregation by acting on the PERK pathway.[20]
More recently, this compound has been investigated in clinical trials for Amyotrophic Lateral Sclerosis (ALS). A Phase 2 study demonstrated that the drug was safe and significantly slowed disease progression in certain patients.[7] Biomarker analysis from the trial supported the mechanism of action, showing activation of the integrated stress response and a reduction in markers of oxidative stress, inflammation, and nerve damage.[7]
| Study Type | Disease Model | Key Findings | Reference |
| Preclinical | Oculopharyngeal Muscular Dystrophy (Drosophila) | Reduced muscle degeneration and PABPN1 protein aggregation. | [20] |
| Phase 2 Clinical Trial | Amyotrophic Lateral Sclerosis (ALS) | Safe and well-tolerated; Slowed disease progression in a subset of patients. | [7] |
| Preclinical | General Proteinopathies | Prolongs the protective effect of the ISR, allowing cells more time to clear misfolded proteins. | [1][2] |
Chapter 5: Methodologies for Assessing this compound's Efficacy in a Research Setting
To rigorously evaluate the impact of this compound on protein misfolding and ER stress, a multi-pronged experimental approach is required.
Experimental Workflow
Caption: A general workflow for testing this compound in vitro.
Protocol 1: Induction of ER Stress in a Cellular Model
This protocol describes the chemical induction of ER stress in a cultured cell line (e.g., HEK293T, SH-SY5Y) to mimic a state of proteotoxicity.
Materials:
-
Cell culture medium and supplements
-
Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps) stock solution.[21]
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment (Optional): Some protocols may require pre-treatment with this compound for 1-2 hours before stress induction.
-
Stress Induction:
-
Prepare working concentrations of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) in fresh culture medium.[21]
-
Prepare a parallel set of media containing the stressor plus the desired concentrations of this compound. Include a vehicle control (stressor + DMSO).
-
Aspirate the old medium from the cells and replace it with the treatment media.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂. The optimal time course should be determined empirically.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein lysates for Western blot, RNA for qPCR).
Protocol 2: Quantifying ER Stress Markers via Western Blot
This protocol allows for the quantification of key proteins in the UPR pathway to confirm stress induction and assess the molecular effect of this compound.
Procedure:
-
Lysate Preparation: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).
Key UPR Markers for Western Blot Analysis
| Marker | Significance | Expected change with this compound |
| p-eIF2α (Ser51) | Direct target of PERK; indicates UPR activation. | Increased and prolonged phosphorylation compared to stress alone. |
| ATF4 | Translated downstream of p-eIF2α. | Increased expression. |
| GRP78/BiP | Master ER chaperone; upregulated by ATF6 and XBP1s. | Increased expression (indicates ER stress). |
| CHOP | Pro-apoptotic transcription factor. | Potentially reduced at later time points, indicating a shift to pro-survival. |
| Loading Control | GAPDH, β-actin, Tubulin | Should remain constant across all conditions. |
Protocol 3: Assessing Protein Aggregation via Filter Retardation Assay
This assay is used to quantify insoluble protein aggregates.
Procedure:
-
Lysate Preparation: Lyse cells in a non-denaturing buffer.
-
Filtration: Load an equal amount of total protein from each sample onto a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) assembled in a dot-blot apparatus. Aggregates will be retained on the membrane while soluble proteins pass through.
-
Washing: Wash the membrane with buffer to remove any remaining soluble proteins.
-
Immunodetection: Perform immunodetection on the membrane using an antibody specific to the aggregating protein of interest (e.g., anti-mutant PABPN1, anti-α-synuclein).
-
Analysis: The intensity of the dot is proportional to the amount of insoluble aggregated protein in the lysate.
Chapter 6: Conclusion and Future Directions
This compound represents a highly targeted and promising therapeutic strategy for diseases rooted in protein misfolding and chronic ER stress. By selectively inhibiting the GADD34-PP1c phosphatase, it prolongs the adaptive phase of the Unfolded Protein Response, providing a crucial opportunity for cells to restore proteostasis and avert apoptosis.[1][2][20] Its specificity for stressed cells offers a significant safety advantage over compounds that cause indiscriminate, persistent inhibition of protein synthesis.[1]
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic potential of this compound with therapies targeting other aspects of proteostasis, such as chaperone inducers or activators of protein degradation pathways (e.g., autophagy).
-
Lipid-Stress Axis: Further exploring the efficacy of this compound in disease models where ER stress is initiated by lipid dysregulation, such as GBA1-associated Parkinson's disease.
-
Biomarker Development: Identifying and validating robust pharmacodynamic biomarkers to monitor the engagement of the this compound target and its downstream effects in clinical settings.
The continued investigation of this compound and similar ISR modulators holds great promise for the development of novel treatments for a wide range of currently intractable neurodegenerative and protein misfolding disorders.
References
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InFlectis BioScience. (2022, March 28). InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis. BioSpace. [Link]
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Soto, C., & Pritzkow, S. (2018). Misfolded Protein Aggregates: Mechanisms, Structures and Potential for Disease Transmission. Seminars in Cell & Developmental Biology. Available at: [Link]
-
ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. [Link]
-
Norris, J. (n.d.). Protein misfolding that propagates and the mechanisms of neurodegenerative disease. Gift from a Child. [Link]
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ALS Association. (2022, March 28). InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis. [Link]
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De-Paula, V. J., et al. (2016). Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer's Disease. Journal of Alzheimer's Disease. Available at: [Link]
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Scott, L. J. (2010). ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Drugs of the Future. Available at: [Link]
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Lukina, E., et al. (2014). Eliglustat, an investigational oral therapy for Gaucher disease type 1: Phase 2 trial results after 4 years of treatment. Blood Cells, Molecules, and Diseases. Available at: [Link]
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Samali, A., et al. (2010). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Cell Biology. Available at: [Link]
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Huo, Y., et al. (2025, March 26). Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity. Nature Communications. [Link]
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Sano, R., & Reed, J. C. (2013). Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease. Biochimica et Biophysica Acta. Available at: [Link]
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Liu, Z., et al. (2025, September 4). Cellular fibronectin exacerbates α-synuclein aggregation via integrin alpha4beta1 mediated PARP1 and SCD elevation. Nature Communications. [Link]
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Wolfe, L. S., et al. (2010). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Methods in Molecular Biology. Available at: [Link]
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Chartier, A., et al. (2023). The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response. Open Biology. Available at: [Link]
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Scott, L. J. (2010). Eliglustat Tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Drugs of the Future. Available at: [Link]
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Pandey, A., et al. (2021). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ACS Nano. Available at: [Link]
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Lee, J. Y., et al. (2025, May 19). ER-Localized Ceramide Accumulation Due to Disrupted CERT Transport Contributes to Replicative Senescence. bioRxiv. [Link]
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ACS Publications. (2023). Advanced Techniques for Detecting Protein Misfolding and Aggregation in Cellular Environments. Chemical Reviews. [Link]
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Idorsia. (n.d.). Lucerastat. [Link]
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Zunke, F., et al. (2022). Rescue of α-synuclein aggregation in Parkinson's patient neurons by synergistic enhancement of ER proteostasis and protein trafficking. Neuron. Available at: [Link]
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Pandey, A., et al. (2021, July 2). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ACS Nano. [Link]
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MDPI. (n.d.). Endoplasmic Reticulum Stress Signaling Pathway: From Bench to Bedside. [Link]
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National Gaucher Foundation. (n.d.). Trials and Research. [Link]
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Pandey, A., et al. (2025, July 13). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ResearchGate. [Link]
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Han, J., & Kaufman, R. J. (2023, September 15). Endoplasmic reticulum stress: molecular mechanism and therapeutic targets. Eye. Available at: [Link]
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Hetz, C. (2018). Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications. FEBS Journal. Available at: [Link]
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International Gaucher Alliance. (2024, August 19). Clinical Trials. [Link]
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RedShiftBio. (n.d.). MMS Measures Protein Misfolding and Protein Aggregation. [Link]
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Institute of Biophysics, Chinese Academy of Sciences. (2025, March 27). Scientists Reveal Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity. [Link]
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Ron, D., & Walter, P. (2008, February 28). Endoplasmic Reticulum Stress in Disease Pathogenesis. Annual Review of Biochemistry. [Link]
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AdisInsight. (2025, April 18). This compound - InFlectis BioScience. [Link]
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VJNeurology. (2022, April 28). Targeting α-synuclein as a therapy for Parkinson's disease: strategies in the pipeline. [Link]
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Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. [Link]
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Li, J., et al. (2017). Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells. Cell Death & Disease. Available at: [Link]
-
Wolfe, L. S., et al. (2025, August 5). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. ResearchGate. [Link]
-
Pajares, M., et al. (2026, February 1). Sources of Oxidative Stress in Parkinson's Disease: Pathways and Therapeutic Implications. Antioxidants. [Link]
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Marrone, L., & Nimtz, L. (2023). Exploring Protein Misfolding in Amyotrophic Lateral Sclerosis: Structural and Functional Insights. International Journal of Molecular Sciences. [Link]
-
Pastores, G. M., et al. (2021, September 1). Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results. American Journal of Hematology. [Link]
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Kőműves, L. G., & Kapuy, O. (2022). Advances in Endoplasmic Reticulum Stress Research—Insights from the Special Issue “Endoplasmic Reticulum Stress and Apoptosis”. International Journal of Molecular Sciences. [Link]
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D'Amico, J., et al. (2023). The Intranigral Infusion of Human-Alpha Synuclein Oligomers Induces a Cognitive Impairment in Rats Associated with Changes in Neuronal Firing and Neuroinflammation in the Anterior Cingulate Cortex. International Journal of Molecular Sciences. [Link]
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Chiti, F., & Dobson, C. M. (2017, July 20). Using Calorimetric Methods to Investigate Protein Misfolding and Aggregation. Biophysical Journal. [Link]
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The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Assessing the Effects of the Glucosylceramide Lipid on Protein Clumping. [Link]
-
Szegezdi, E., et al. (2025, August 6). Endoplasmic Reticulum Stress: Signaling the Unfolded Protein Response. ResearchGate. [Link]
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withpower.com. (n.d.). Eliglustat +/− Imiglucerase for Gaucher Disease (ELIKIDS Trial). [Link]
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Zunke, F., et al. (2022, February 2). Rescue of α-synuclein aggregation in Parkinson's patient neurons by synergistic enhancement of ER proteostasis and protein trafficking. Neuron. [Link]
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Technical Monograph: Chemical Profiling and Stability of Icerguastat (Sephin1)
Executive Summary
Icerguastat (Sephin1) represents a pivotal advancement in the modulation of the Integrated Stress Response (ISR). Structurally derived from the antihypertensive drug Guanabenz, Sephin1 is designed to selectively inhibit the regulatory subunit PPP1R15A (GADD34) of the protein phosphatase 1 (PP1) complex. This inhibition prolongs eIF2
This guide provides a rigorous analysis of the chemical properties, synthesis, and stability profile of Sephin1. It is intended for researchers requiring precise protocols for the synthesis, handling, and experimental application of this compound in drug discovery and cell biology.
Physicochemical Profile
The following data characterizes the standard research grade of Sephin1 (Acetate salt), which is the preferred form for biological applications due to improved handling properties over the free base.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Common Name | Sephin1 (this compound) | Code: IFM-597 |
| IUPAC Name | (E)-2-(2-chlorobenzylidene)hydrazinecarboximidamide acetate | Acetate salt form |
| CAS Number | 1883549-35-6 (Acetate)951441-04-6 (Free Base) | Critical: Verify CAS when ordering; free base has lower aqueous solubility. |
| Molecular Formula | C | Salt MW contribution must be calculated for molarity. |
| Molecular Weight | 256.69 g/mol (Acetate)196.64 g/mol (Free Base) | Use 256.69 for stock calculations if using acetate salt. |
| Solubility (DMSO) | Preferred solvent for stock solutions. | |
| Solubility (Water) | Insoluble / Poor | Not recommended for direct aqueous dissolution. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |
Structural Analysis & Synthesis
Structural Relationship to Guanabenz
Sephin1 is the mono-chloro analog of Guanabenz (2,6-dichlorobenzylidene-aminoguanidine). The removal of the chlorine atom at the 6-position is the critical structural modification that abolishes affinity for the
Chemical Stability Note: Both compounds are guanidino-hydrazones (Schiff bases). The imine bond (
Synthesis Protocol
Caution: All synthesis steps must be performed in a fume hood.
Reaction: Condensation of 2-chlorobenzaldehyde with aminoguanidine.
-
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
Aminoguanidine bicarbonate (1.0 eq)
-
Glacial Acetic Acid (Catalytic/Solvent)
-
Methanol or Ethanol (Solvent)
-
-
Procedure:
-
Dissolution: Dissolve aminoguanidine bicarbonate in methanol. Add glacial acetic acid dropwise until effervescence ceases (formation of aminoguanidine acetate in situ).
-
Addition: Add 2-chlorobenzaldehyde dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1).
-
Crystallization: Cool the solution to room temperature, then to 4°C. The product (Sephin1 Acetate) will precipitate as white crystals.
-
Purification: Filter the precipitate and wash with cold ether. Recrystallize from hot ethanol if necessary to achieve >98% purity.
-
Structural Visualization
The following diagram illustrates the synthesis pathway and the structural comparison with Guanabenz.
Caption: Synthesis of Sephin1 via condensation and its structural relationship to the di-chloro analog Guanabenz.
Stability & Storage Protocols
The stability of Sephin1 is heavily dependent on moisture content and pH. The guanidino-imine linkage is the primary site of degradation.
Solid State Stability
-
Storage: -20°C is mandatory for long-term storage (>1 month).
-
Desiccation: The acetate salt is hygroscopic. Vials must be stored in a desiccator or sealed with parafilm.
-
Shelf Life: >2 years at -20°C if kept dry.
Solution Stability (DMSO)
-
Stock Preparation: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to 10–50 mM.
-
Stability: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
-
Color Change: A yellowing of the DMSO solution indicates oxidation or degradation; discard if observed.
Aqueous Stability (Experimental Media)
-
Hydrolysis Risk: In aqueous media (pH 7.4), Sephin1 is kinetically stable for the duration of typical cell assays (24–48 hours). However, in acidic media (pH < 5), the imine bond hydrolyzes rapidly back to the aldehyde and guanidine.
-
Precipitation: Upon dilution into aqueous buffers (PBS or Media), Sephin1 may precipitate if the concentration exceeds 50 µM.
-
Protocol: Vortex immediately upon addition. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity artifacts.
-
Experimental Application Guide
In Vitro Protocol (Cell Culture)
To ensure reproducibility in proteostasis assays:
-
Vehicle Control: Always run a DMSO-only control (matched % v/v).
-
Dosing: Typical active range is 1 µM – 50 µM .
-
Note: Concentrations >50 µM often lead to off-target effects or precipitation.
-
-
Timing: Pre-treatment for 1 hour before inducing stress (e.g., with Tunicamycin or Thapsigargin) is recommended to prime the PPP1R15A inhibition.
Stability Assay Workflow
The following diagram outlines the logic for validating Sephin1 integrity before critical experiments.
Caption: Quality control workflow to ensure Sephin1 integrity prior to biological assays.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242.[1]
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.
-
MedKoo Biosciences. "Sephin1 Product Data Sheet."
-
Tocris Bioscience. "Sephin 1 Chemical Properties."
Sources
Technical Guide: Icerguastat (IFB-088) Blood-Brain Barrier Permeability Profile
Executive Summary
Icerguastat (IFB-088), also known in preclinical literature as Sephin1 , represents a paradigm shift in the development of central nervous system (CNS) therapeutics. Unlike its parent compound Guanabenz, which is limited by systemic
This guide delineates the technical profile of this compound, focusing on its superior Blood-Brain Barrier (BBB) permeability, unique pharmacokinetic (PK) retention in CNS tissues, and the experimental frameworks required to validate its presence and efficacy in neural compartments.
Key Technical Takeaway: this compound exhibits a Brain-to-Plasma ratio of ~7–44 in murine models, indicating not just permeability but active concentration within the CNS, making it a robust candidate for treating protein misfolding disorders (ALS, CMT, MS).
Physicochemical & Pharmacokinetic Profile[1][2]
Structural Determinants of Permeability
This compound is a dichlorobenzyl derivative designed to retain the protein-folding protective properties of Guanabenz while eliminating its affinity for
| Parameter | Profile Description | Implications for Research |
| Molecular Weight | < 300 Da (Small Molecule) | Facilitates rapid passive diffusion across the BBB. |
| Lipophilicity | Moderate-High LogP | Ensures membrane intercalation and transit through endothelial bilayers. |
| Efflux Liability | Low | Evades rapid clearance by P-glycoprotein (P-gp) pumps, ensuring high net CNS flux. |
| Solubility | Amphiphilic | Balanced for oral bioavailability and CNS distribution. |
Pharmacokinetic Distribution (CNS vs. Plasma)
A defining characteristic of this compound is its differential retention . While plasma clearance is relatively rapid, the compound exhibits significant tissue retention in the CNS.[1]
-
Plasma Half-life: Short/Rapid clearance.
-
CNS Retention: High. Preclinical studies indicate brain and sciatic nerve concentrations can exceed plasma levels by 7 to 44-fold .[1]
-
Target Engagement: Effective concentrations (
1-5 M) are sustained in the brain long enough to inhibit PPP1R15A and prolong eIF2 phosphorylation during stress events.
Mechanistic Action & Signaling Pathway[3][4]
This compound functions as a proteostasis regulator . By inhibiting PPP1R15A, it prevents the premature dephosphorylation of eIF2
Visualization: The this compound Signaling Axis
The following diagram illustrates the specific intervention point of this compound within the ISR pathway.
Caption: this compound selectively inhibits the PPP1R15A/PP1c complex, sustaining p-eIF2α levels to promote cytoprotection.
Experimental Protocols for Validation
To confirm BBB permeability and functional target engagement in your own models, the following "self-validating" protocols are recommended. These move beyond simple detection to proving functional efficacy in the CNS.
Protocol A: In Vivo Brain-to-Plasma Distribution Analysis
Objective: Quantify the partition coefficient (
Reagents:
-
LC-MS/MS grade Acetonitrile and Methanol.
-
Internal Standard (e.g., Guanabenz-d3 or similar structural analog).
-
C57BL/6 Mice (Wild Type).
Workflow:
-
Dosing: Administer this compound (1–10 mg/kg) via oral gavage (PO) to ensure absorption mirrors clinical route.
-
Time-Course: Euthanize cohorts at
(approx. 1-2h) and clearance phase (6h). -
Perfusion (Critical Step): Transcardially perfuse with ice-cold PBS to remove blood from cerebral microvessels. Failure to perfuse will contaminate brain data with plasma drug levels.
-
Tissue Harvest: Isolate Brain (hemispheres separated) and Sciatic Nerve. Collect plasma simultaneously.
-
Homogenization: Homogenize tissue in 3 volumes of PBS.
-
Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 14,000 x g for 10 min.
-
Quantification: Analyze supernatant via LC-MS/MS.
-
Calculation:
Validation Criteria: A ratio > 1.0 confirms active accumulation; this compound typically yields > 5.0.
Protocol B: Functional BBB Engagement (Biomarker Proxy)
Objective: Confirm the drug crossed the BBB and engaged the molecular target (PPP1R15A).
Workflow:
-
Stress Induction: Administer a mild ER stressor (e.g., Tunicamycin, 1 mg/kg IP) to induce PPP1R15A expression (the drug target is stress-inducible).
-
Treatment: Administer this compound (PO) 1 hour post-stressor.
-
Harvest: Collect brain tissue at 4-6 hours.
-
Western Blot: Probe for p-eIF2
(Ser51) and Total eIF2 . -
Validation:
-
Vehicle: Low p-eIF2
(due to rapid dephosphorylation by induced PPP1R15A). -
This compound:High p-eIF2
(blockade of phosphatase). -
Control: No change in Total eIF2
.
-
Visualization: Validation Workflow
The following diagram outlines the logical flow for validating CNS penetrance and efficacy.
Caption: Dual-stream validation workflow ensuring both physical presence (PK) and functional activity (PD) in the CNS.
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link
-
Chen, Y., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis.[3] Brain.[1][3][2][4][5][6] Link
-
InFlectis BioScience. (2025).[4][7] InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS. Life Science Alliance. Link
-
ClinicalTrials.gov. (2024). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). NCT05508074.[3][7][8][9] Link[7]
-
Baraibar, A.M., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response.[10] Int. J. Mol.[1] Sci. Link
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- 3. researchgate.net [researchgate.net]
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Methodological & Application
High-Fidelity Solubility & Handling Protocol for Icerguastat (Sephin1) in Cell Culture Systems
Abstract
Icerguastat (Sephin1) is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A/PP1c. By prolonging eIF2
Introduction & Mechanism of Action
The Challenge of Hydrophobicity
This compound is a derivative of Guanabenz lacking
Mechanism: Selective Phosphatase Inhibition
Unlike general phosphatase inhibitors, this compound specifically targets the regulatory subunit PPP1R15A (GADD34) , which recruits the catalytic subunit PP1c to dephosphorylate eIF2
Figure 1: Mechanism of Action. this compound inhibits the PPP1R15A/PP1c complex, preventing the premature dephosphorylation of eIF2
Physicochemical Profile
Before beginning, verify the specific salt form of your batch (Free base vs. Acetate vs. HCl), as this alters the Molecular Weight (MW) required for molarity calculations.
| Property | Specification | Notes |
| Compound Name | This compound (Sephin1) | Also known as IFB-088 |
| CAS Number | 864999-40-8 | Verify against supplier label |
| Molecular Weight | ~271.14 g/mol (Free Base) | Critical: Adjust for salt forms (e.g., HCl ~307.6 g/mol ) |
| Solubility (DMSO) | ~50 mM (Excellent) | Recommended vehicle |
| Solubility (Ethanol) | ~20 mM (Good) | Alternative, but higher evaporation risk |
| Solubility (Water) | < 0.1 mM (Poor) | Do NOT dissolve directly in water/media |
| Appearance | White to off-white solid | Crystalline powder |
Protocol A: Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock (10 mM or 50 mM) to minimize DMSO volume in the final culture.
Materials
-
This compound powder (stored at -20°C).
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent).
-
Amber glass vials or light-protected microcentrifuge tubes.
Procedure
-
Equilibration: Allow the this compound vial to warm to Room Temperature (RT) for 15 minutes before opening. Why? This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculation: Calculate the volume of DMSO required.
-
Formula:
-
Example: To make 10 mM stock from 5 mg of this compound (MW 271.14):
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.
-
Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath for 5 minutes at RT.
-
-
Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.
Protocol B: Cell Culture Application[1]
Objective: Dilute the stock into aqueous media without precipitation while maintaining DMSO concentration < 0.1% (v/v).
Target Concentration: Typical effective range is 1 µM – 50 µM . (Most common: 10 µM).
The "Intermediate Dilution" Method (Recommended)
Directly adding high-concentration DMSO stock to a cell plate often causes local precipitation at the pipette tip. This method mitigates that risk.
-
Preparation: Thaw a 10 mM stock aliquot at RT. Vortex to ensure homogeneity.
-
Intermediate Step (10x Working Solution):
-
Prepare a 10x solution in pre-warmed culture media.
-
Example (for 10 µM final): Dilute 10 mM stock 1:100 into media to get 100 µM.
-
Technique: Add DMSO stock dropwise to the media while swirling/vortexing the media. Do not add media to the DMSO.
-
-
Final Application:
-
Add the 10x Intermediate Solution to your cell culture wells (1:10 dilution).
-
Example: Add 100 µL of 10x solution to 900 µL of existing media in the well.
-
-
Vehicle Control:
-
Prepare a "DMSO-only" control using the exact same dilution steps. This ensures any observed toxicity is due to the drug, not the solvent.
-
Figure 2: Dilution Workflow. The intermediate dilution step prevents "shock precipitation" of the hydrophobic compound when entering the aqueous environment.
Biological Validation (Self-Check)
To confirm the protocol worked and the compound is active, perform a Tunicamycin Protection Assay :
-
Setup: Seed HeLa or HEK293T cells.
-
Stress Induction: Treat cells with Tunicamycin (2.5 µg/mL) to induce lethal ER stress.
-
Treatment: Co-treat with this compound (10 µM) or Vehicle.
-
Readout (24h):
-
Vehicle + Tunicamycin: High cell death (~50-80%).
-
This compound + Tunicamycin: Significant rescue of viability (cell death reduced to <20%).
-
-
Mechanism Check (Western Blot): Lysates collected at 6 hours should show sustained p-eIF2
levels in the this compound sample compared to the rapid dephosphorylation seen in controls.
Troubleshooting
| Issue | Probable Cause | Solution |
| Crystals in Media | Shock precipitation | Use the "Intermediate Dilution" method. Ensure media is pre-warmed to 37°C. |
| Cytotoxicity in Control | High DMSO % | Ensure final DMSO concentration is |
| No Biological Effect | Compound degradation | Check storage. Did the stock undergo freeze-thaw? Make fresh stock. |
| Variable Results | Inconsistent mixing | Vortex stock immediately before pipetting. This compound can settle in DMSO over time. |
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
- Core Reference: Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A with no alpha-2 adrenergic activity.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
- Mechanistic Grounding: Describes the foundational mechanism of Guanabenz deriv
-
InFlectis BioScience. "this compound (IFB-088) Mechanism of Action." Company Pipeline Description.
- Clinical Context: Verifies the identity of this compound as the clinical candidate derived
Application Note: Preparation and Handling of Icerguastat (Sephin1) Stock Solutions
Executive Summary
Icerguastat (also known as Sephin1 or IFB-088) is a selective inhibitor of the serine/threonine-protein phosphatase 1 regulatory subunit 15A (PPP1R15A/GADD34). By inhibiting this subunit, this compound sustains the phosphorylation of eIF2
This guide provides a standardized protocol for preparing high-quality, reproducible stock solutions of this compound in Dimethyl Sulfoxide (DMSO). Unlike generic protocols, this document addresses the specific physicochemical challenges of this compound, including its salt-dependent molecular weight variations and sensitivity to hydration.
Physicochemical Profile & Solubility
Before preparation, it is critical to identify the specific form of this compound you possess. The free base and the hydrochloride salt differ significantly in molecular weight, altering the mass required for a specific molarity.
| Property | This compound (Free Base) | This compound (HCl Salt) |
| CAS Number | 951441-04-6 | 32597-86-7 |
| Molecular Formula | C | C |
| Molecular Weight | ~196.64 g/mol | ~233.10 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility (DMSO) | ~40 mg/mL (approx. 200 mM) | ~100 mg/mL (approx. 400 mM) |
| Solubility (Water) | Insoluble | Insoluble |
Critical Note: Most commercial vendors supply the Hydrochloride (HCl) salt due to its superior stability. Always verify the Molecular Weight (MW) on your specific vial before calculating mass.
Materials and Equipment
Reagents
-
This compound (Solid): Stored at -20°C with desiccant.
-
DMSO (Dimethyl Sulfoxide):
99.9%, Anhydrous (water content <0.005%).-
Scientist's Rationale: this compound is hydrophobic. The presence of water in "wet" DMSO can reduce solubility, causing micro-precipitation that is invisible to the naked eye but affects assay potency.
-
Equipment
-
Analytical Balance: Precision to 0.01 mg (if weighing powder).
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath (Sonicator): Optional, for stubborn dissolution.[1]
-
Amber Microcentrifuge Tubes (1.5 mL): Polypropylene, low-binding.
-
Scientist's Rationale: Amber tubes protect the compound from photodegradation, although this compound is relatively stable, this is Good Laboratory Practice (GLP).
-
Protocol: Preparation of Stock Solution
Phase A: Calculation
Use the following formula to determine the volume of DMSO required to achieve a target concentration (typically 10 mM or 50 mM).
Example Calculation (for 10 mM Stock using HCl Salt):
-
Mass: 5.0 mg[2]
-
MW: 233.10 g/mol
-
Target: 10 mM
Phase B: Dissolution Workflow
Figure 1: Step-by-step workflow for the solubilization of this compound. Note the equilibration step to prevent moisture condensation.
Detailed Steps:
-
Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial. If the powder is stuck to the walls, wash it down with the solvent.
-
Mixing: Vortex for 30–60 seconds. The solution should become clear and colorless.
-
Troubleshooting: If particles persist, warm the solution slightly (37°C water bath) or sonicate for 5 minutes. This compound is heat-stable at these mild temperatures.
-
-
Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 20–50
L) to avoid freeze-thaw cycles. -
Storage: Store aliquots at -80°C (preferred) or -20°C.
Mechanism of Action & Biological Context
Understanding the mechanism ensures the stock is used appropriately in downstream assays. This compound is a "proteostasis regulator."
Figure 2: The Integrated Stress Response (ISR).[3] this compound blocks the negative feedback loop mediated by PPP1R15A, sustaining eIF2
Quality Control & Troubleshooting
Self-Validating the Stock
-
Precipitation Check: Before every use, hold the aliquot up to a light source. The solution must be perfectly clear. Any turbidity indicates "crashing out."
-
Fix: Warm to 37°C. If precipitate remains, discard.
-
-
Dilution Test: When diluting into aqueous media (e.g., cell culture medium), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity. This compound may precipitate in media if the concentration exceeds 50–100
M rapidly.-
Protocol: Add the stock dropwise to the medium while vortexing the medium, rather than adding medium to the stock.
-
Stability Data
-
Solid State: Stable for >2 years at -20°C.
-
DMSO Stock (-80°C): Stable for >6 months.
-
DMSO Stock (Room Temp): Use within 24 hours.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
-
MedChemExpress. "this compound (Sephin1) Product Datasheet & Solubility."
-
Selleck Chemicals. "Sephin1 (this compound) Chemical Properties and Protocol."
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. (Foundational paper on Guanabenz derivatives).
Sources
optimal Icerguastat concentration for in vitro stress assays
Application Note: Optimization of Icerguastat (IFB-088/Sephin1) Concentration for In Vitro Stress Assays
Executive Summary
This compound (IFB-088), also known in preclinical literature as Sephin1, is a selective inhibitor of the serine/threonine protein phosphatase 1 regulatory subunit 15A (PPP1R15A, also known as GADD34). By inhibiting the PPP1R15A-PP1c complex, this compound sustains the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) during cellular stress. This prolongation of the Integrated Stress Response (ISR) allows cells to temporarily attenuate protein synthesis, thereby preventing the accumulation of misfolded proteins and protecting against proteotoxicity.
This guide provides a standardized protocol for determining the optimal concentration of this compound for in vitro assays, specifically focusing on cytoprotection against Endoplasmic Reticulum (ER) stress inducers like Thapsigargin (Tg) or Tunicamycin (Tm).
Mechanism of Action & Rationale
To design an effective assay, one must understand the signaling node this compound targets. Unlike its structural analog Guanabenz, this compound lacks
-
Target: PPP1R15A (GADD34), a stress-inducible regulatory subunit of PP1.
-
Effect: Prevents the premature dephosphorylation of p-eIF2α.
-
Outcome: Sustained translational arrest and enhanced chaperone production (e.g., BiP/GRP78), promoting cell survival under stress.
Pathway Visualization
The following diagram illustrates the specific intervention point of this compound within the ISR pathway.
Caption: this compound selectively inhibits the GADD34-PP1c complex, preventing the negative feedback loop that prematurely restores protein synthesis during stress.
Experimental Protocol: Dose Optimization
Reagent Preparation
-
Molecular Weight: ~271.14 g/mol (free base).
-
Solubility: Soluble in DMSO up to 25-50 mM.
-
Vehicle Control: DMSO (Dimethyl Sulfoxide).[5]
Stock Solution Protocol:
-
Dissolve 5 mg of this compound powder in 1.84 mL of sterile DMSO to create a 10 mM Stock Solution .
-
Aliquot into light-protective tubes (brown microcentrifuge tubes) to avoid degradation.
-
Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.
Cell Culture & Treatment Workflow
Cell Model: HeLa, HEK293T, or SH-SY5Y (neuronal models are highly relevant).
Seeding Density:
Step-by-Step Treatment:
-
Seed Cells: Allow cells to adhere for 24 hours.
-
Pre-Treatment (Optional but Recommended): Treat cells with this compound for 1 hour prior to stress induction to ensure target engagement.
-
Stress Induction: Co-treat with an ER stress inducer.
-
Thapsigargin (Tg): 0.1 – 1.0 µM (induces calcium depletion).
-
Tunicamycin (Tm): 0.5 – 2.0 µg/mL (inhibits N-glycosylation).
-
-
Dose Range: Test this compound at 0, 1, 2.5, 5, 10, 25, and 50 µM .
-
Note: The specific "sweet spot" for cytoprotection is often 2.5 – 10 µM . Concentrations >50 µM may induce off-target toxicity.
-
Readout 1: Western Blot (Mechanism Validation)
Timepoint: 4–6 hours post-stress induction.
-
Primary Antibodies:
-
Anti-p-eIF2α (Ser51) [Key Marker]
-
Anti-Total eIF2α [Loading Control]
-
Anti-GADD34 (PPP1R15A) [Target]
-
-
Expected Result: In the presence of Stress + this compound, p-eIF2α levels should remain elevated compared to Stress + Vehicle, as the dephosphorylation is blocked.
Readout 2: Cell Viability (Cytoprotection)
Timepoint: 24–48 hours post-stress induction.
-
Assay: ATP-based luminescence (e.g., CellTiter-Glo) or MTT/MTS.
-
Calculation:
Data Interpretation & Expected Results
The following table summarizes the expected phenotype at different concentration ranges.
| Concentration | Phenotype | Mechanism Status | Recommendation |
| 0.1 - 1 µM | Minimal Effect | Insufficient target occupancy. | Too low for acute stress assays. |
| 2.5 - 10 µM | Optimal Protection | Selective inhibition of GADD34-PP1c. Sustained p-eIF2α. | Recommended Working Range. |
| 25 - 50 µM | Mixed Effects | Potential saturation; risk of inhibiting constitutive PP1c complexes (PPP1R15B). | Use with caution; verify toxicity. |
| > 50 µM | Toxicity | Off-target effects; translational block becomes toxic. | Avoid. |
Experimental Workflow Diagram
Caption: Standardized workflow for validating this compound efficacy in vitro.
Troubleshooting & Critical Considerations
-
Vehicle Control: Always normalize to a DMSO control matching the highest drug concentration (e.g., 0.5% DMSO).
-
Stress Level: If the stress inducer concentration is too high (e.g., >5 µM Thapsigargin), the cell death may be irreversible regardless of p-eIF2α maintenance. Titrate the stressor to achieve ~50-70% viability in the vehicle control before testing protection.
-
Specificity: this compound is selective for the stress-induced PPP1R15A complex.[6] It does not inhibit the constitutive PPP1R15B complex, which is critical for basal translation. This specificity is why it is less toxic than non-selective phosphatase inhibitors.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science.
-
Key Finding: Identification of Sephin1 (this compound) as a selective inhibitor of PPP1R15A that protects against protein misfolding.[6]
-
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.
- Key Finding: Established the mechanism of Guanabenz deriv
-
MedChemExpress. "this compound (Sephin1) Product Information & Protocols."
-
ClinicalTrials.gov. "Study of IFB-088 (this compound) in Amyotrophic Lateral Sclerosis (ALS)."
- Key Finding: Clinical context and dosing regimens (oral) which inform in vitro safety margins.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models | Life Science Alliance [life-science-alliance.org]
- 4. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein separation and purification in neat dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gentarget.com [gentarget.com]
- 8. researchgate.net [researchgate.net]
Application Note: Icerguastat (IFB-088/Sephin1) Dosing Protocols for Mouse Models of CMT
Part 1: Executive Summary & Scientific Rationale
The Challenge: Proteostatic Stress in CMT
Charcot-Marie-Tooth (CMT) diseases, particularly CMT1A (PMP22 duplication) and CMT1B (MPZ mutations), are fundamentally proteinopathies. The overexpression or misfolding of myelin proteins saturates the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR). While the UPR is initially adaptive, chronic activation leads to Schwann cell dysfunction and demyelination.
The Solution: Icerguastat (IFB-088)
This compound (also known in research contexts as Sephin1 ) is a first-in-class selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1]
-
Mechanism: It inhibits the dephosphorylation of eIF2
specifically in stressed cells.[2] -
Selectivity: Unlike non-selective inhibitors (e.g., Salubrinal), this compound spares the constitutive phosphatase PPP1R15B (CReP), preventing persistent translation shutdown and ensuring a high safety profile.
-
Outcome: By prolonging eIF2
phosphorylation, it transiently attenuates protein translation, allowing the ER machinery time to clear misfolded proteins (PMP22/MPZ) and restore proteostasis.
Mechanistic Pathway Diagram
The following diagram illustrates the precise intervention point of this compound within the UPR pathway.
Caption: this compound blocks the negative feedback loop mediated by PPP1R15A, sustaining P-eIF2
Part 2: Pre-Clinical Experimental Design
Mouse Models Selection
Efficacy has been validated in the following specific models. Ensure your colony genotyping is verified before enrollment.
| CMT Subtype | Mouse Model | Genotype | Key Pathology |
| CMT1A | C22 or C3-PMP22 | Pmp22 transgenic (Human) | Severe dysmyelination, "onion bulbs", slowed NCV. |
| CMT1B | S63del | Mpz S63del mutation | ER retention of P0, UPR activation, hypomyelination. |
| CMT1B | R98C | Mpz R98C mutation | Severe early-onset neuropathy, significant ER stress. |
Compound Formulation
This compound (Sephin1) is a small molecule with limited water solubility.[3] Proper vehicle formulation is critical for consistent oral bioavailability.
-
Compound: Sephin1 (free base) or this compound (IFB-088).[1][4]
-
Stock Solution: Dissolve Sephin1 in 100% DMSO to a concentration of 24 mg/mL . Store aliquots at -20°C.
-
Dosing Vehicle: 0.9% Sterile Saline with 1% DMSO .
-
Note: While 0.5% Methylcellulose is a common oral vehicle, the validated protocols for Sephin1 in CMT models (Das et al., 2015; D'Antonio et al., 2022) utilize a saline/DMSO dilution to ensure rapid absorption and avoid suspension settling issues.
-
-
Preparation (Daily):
-
Thaw DMSO stock.[5]
-
Dilute 1:100 into sterile 0.9% saline (e.g., 10 µL stock + 990 µL saline).
-
Vortex immediately. The solution should be clear to slightly hazy but free of large particulates.
-
Dosing Protocol
Due to the pharmacokinetics of this compound in mice (rapid clearance), a twice-daily (BID) regimen is required to maintain therapeutic inhibition of the phosphatase complex.
-
Frequency: BID (Every 12 hours, e.g., 8:00 AM / 8:00 PM).
-
Dose: 1.0 mg/kg .
-
Rationale: Dose-response studies in C3-PMP22 mice showed that 1.0 mg/kg BID was superior to 0.5 mg/kg. Higher doses (e.g., >10 mg/kg) may risk off-target effects or toxicity (weight loss) without added benefit.
-
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Experimental Timeline & Workflow
Caption: Standard prophylactic dosing timeline starting at Post-Natal Day 15 (PND15) to intercept early myelination defects.
Part 3: Efficacy Endpoints & Validation
To rigorously validate the treatment, you must assess three distinct domains: Molecular Engagement, Functional Recovery, and Histological Improvement.
Pharmacodynamic (PD) Markers (Biochemistry)
Sample: Sciatic Nerve lysates (Terminal).
-
p-eIF2
: Western blot should show maintained/elevated levels of p-eIF2 (Ser51) compared to vehicle-treated controls (which may show depleted p-eIF2 due to chronic feedback). -
UPR Downstream:
-
ATF4: Levels should be normalized (preventing chronic apoptotic signaling).
-
XBP1s: Spliced XBP1 levels often decrease as ER stress is resolved.
-
CHOP: A marker of apoptosis; efficacious treatment should significantly reduce CHOP levels.
-
Functional Readouts[9]
-
Rotarod: Accelerating protocol (4-40 rpm over 5 min). Measure latency to fall.
-
Frequency: Every 2 weeks.
-
Expectation: Vehicle CMT mice show rapid decline; this compound mice should maintain performance closer to Wild Type (WT).
-
-
Nerve Conduction Velocity (NCV):
-
Method: Stimulate sciatic notch, record at intrinsic foot muscles.
-
Expectation: CMT1A/1B mice have slowed NCV. This compound often improves signal amplitude (CMAP) significantly, though NCV velocity improvement may be modest depending on the severity of the model.
-
Histology (Morphometry)
Sample: Sciatic nerve semi-thin sections (Toluidine blue) or EM.
-
G-Ratio: Measure the ratio of inner axon diameter to total fiber diameter.
-
Target: ~0.6-0.7 (WT). CMT mice often have high G-ratios (hypomyelination). Treatment should lower G-ratio.
-
-
Myelinated Fibers: Count the number of myelinated axons per area. Treatment prevents axon loss.[9]
Part 4: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Weight Loss >15% | Toxicity or Gavage Stress | Reduce dose to 0.5 mg/kg BID. Ensure gavage technique is gentle. Check for esophageal trauma.[10] |
| Precipitate in Vehicle | Poor Solubility | Ensure DMSO stock is fully dissolved (warm to 37°C). Vortex vigorously upon dilution in saline. Use within 1 hour. |
| No Effect on p-eIF2 | Timing of Sacrifice | p-eIF2 |
| High Variability in Rotarod | Training Effect | Mice must be trained for 3 consecutive days before baseline measurement to exclude learning curves. |
References
-
Das, I., Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., ... & Bertolotti, A. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[11] Science, 348(6231), 239-242.
-
D’Antonio, M., Musner, N., Scapin, C., Ungaro, D., Guedat, P., & Tingaud-Sequeira, A. (2022). Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice. Molecular Neurobiology, 59, 4159–4178.
-
Chen, Y., Podojil, J. R., Kunjamma, R. B., Jones, J., ... & Popko, B. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 343-361.
-
InFlectis BioScience. (2022). IFB-088 Clinical Development Pipeline & Mechanism of Action.
Sources
- 1. Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Icerguastat treatment duration for chronic ER stress studies
Application Note: Optimizing Icerguastat (Sephin1) Treatment Regimens for Chronic ER Stress Modulation
Executive Summary
This technical guide provides a validated framework for the use of this compound (Sephin1), a selective inhibitor of the PPP1R15A (GADD34)-PP1c phosphatase complex, in the study of chronic Endoplasmic Reticulum (ER) stress. Unlike acute stress, which triggers a protective Unfolded Protein Response (UPR), chronic ER stress leads to proteotoxicity and apoptosis.[1] this compound functions by prolonging the phosphorylation of eIF2
Mechanistic Rationale: The GADD34 Feedback Loop
To effectively use this compound, one must understand the "Proteostatic Switch."
-
Stress Induction: ER stress activates PERK, which phosphorylates eIF2
(p-eIF2 ). -
Translation Attenuation: p-eIF2
inhibits global protein synthesis, reducing the load on the ER. -
The Danger Zone (Chronic Stress): The UPR induces GADD34 (PPP1R15A) , a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2
.[2] This restores protein synthesis. -
The Trap: In chronic stress conditions, restoring synthesis too early (before the ER is cleared) leads to the accumulation of toxic aggregates and cell death.
This compound Action: It selectively inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2
Pathway Visualization
Figure 1: Mechanism of Action.[3] this compound blocks the GADD34-mediated feedback loop, sustaining p-eIF2
Validated Experimental Protocols
In Vitro Protocol: Chronic Stress Model
Objective: Sustain cell viability during long-term (24h+) exposure to Tunicamycin (Tm) or Thapsigargin (Tg).
-
Cell Models: HeLa, SH-SY5Y (Neuroblastoma), or primary MEFs.
-
Reagent Preparation:
-
Dissolve this compound in DMSO to create a 50 mM stock .
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluency. -
Pre-Treatment (Recommended): Replace media with fresh media containing 10–50 µM this compound . Incubate for 1 hour .
-
Note: 50 µM is the standard upper limit for robust inhibition in HeLa cells; 10-25 µM is often sufficient for sensitive neuronal lines.
-
-
Stress Induction: Add stressor directly to the media (do not wash out this compound).
-
Chronic Stress: 0.5 – 2.5 µg/mL Tunicamycin.
-
Duration: Incubate for 24 to 48 hours .
-
-
Harvest: Lyse cells in RIPA buffer containing phosphatase inhibitors (Critical: Phosphatase inhibitors must be fresh to preserve p-eIF2
).
Data Analysis Table (In Vitro):
| Marker | Expected Result (Stress Only) | Expected Result (Stress + this compound) | Interpretation |
|---|
| p-eIF2
In Vivo Protocol: Long-Term Dosing (Mice)
Objective: Ameliorate phenotype in neurodegenerative models (e.g., SOD1-ALS, CMT1B).
-
Formulation:
-
Vehicle: 0.9% Saline containing 1% DMSO (or 0.5% Methylcellulose for suspension).
-
Stability: Prepare fresh daily.
-
-
Dosing Strategy:
-
Route: Oral Gavage (PO) is preferred for chronic studies; Intraperitoneal (IP) is acceptable for shorter durations (<2 weeks).
-
Dose: 8 mg/kg (Daily).[4]
-
Note: 2-4 mg/kg often shows sub-optimal efficacy in aggressive models (e.g., EAE).
-
-
Step-by-Step Workflow:
-
Cohort Selection: Age-matched WT and Transgenic mice (n=10 per group minimum).
-
Initiation:
-
Administration: Administer 8 mg/kg this compound daily at the same time (Zitgeber time ZT0 or ZT12) to minimize circadian variation in basal UPR.
-
Duration:
-
CMT Models: 4 to 12 weeks.[9]
-
ALS Models: Until endpoint (humane paralysis criteria).
-
-
Monitoring: Weigh mice daily. Perform Rotarod or Grip Strength tests weekly.
Experimental Workflow Diagram
Figure 2: In Vivo Experimental Workflow for Chronic Efficacy Studies.
Troubleshooting & Quality Control
-
Issue: No increase in p-eIF2
observed.-
Cause: Phosphatase degradation during lysis.
-
Solution: Lysis buffer must contain Calyculin A or high concentrations of Phosphatase Inhibitor Cocktail 2/3. Boil samples immediately after lysis.
-
-
Issue: Toxicity in control cells.
-
Cause: Complete shutdown of protein synthesis for too long.
-
Solution: this compound is generally safe because it spares CReP. However, at >50 µM, off-target effects may occur. Titrate down to 10-25 µM.
-
-
Issue: Precipitation in Vehicle.
-
Solution: Ensure DMSO stock is fully dissolved before adding to saline. Vortex immediately. Do not store diluted drug.
-
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
-
Chen, Y., et al. (2019). "Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis." Brain, 142(2), 344-361.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
-
Vaccaro, A., et al. (2013). "A GADD34 inhibitor modulates the integrated stress response and protects against neurodegeneration in mice." Nature Communications, 4, 2154.
Sources
- 1. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AAV9-mediated FIG4 delivery prolongs life span in Charcot-Marie-Tooth disease type 4J mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icerguastat Powder: A Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of Icerguastat (also known as IFB-088) powder. As a potent and selective modulator of the Integrated Stress Response (ISR), the integrity of this compound is paramount to achieving accurate and reproducible experimental outcomes. These application notes are designed to ensure the stability and efficacy of the compound from the moment of receipt to its use in preclinical research, drawing upon data from safety data sheets, clinical trial protocols, and the known chemistry of its structural analogs.
Introduction: The Scientific Imperative for Proper Handling
This compound is a first-in-class, orally available small molecule that selectively inhibits the regulatory subunit of the protein phosphatase 1 complex, PPP1R15A.[1][2] This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR.[1][2] The ISR is a fundamental cellular pathway activated by various stressors, including the accumulation of misfolded proteins, which is a pathological hallmark of many neurodegenerative diseases.[1][3] By modulating the ISR, this compound aims to give cells more time to resolve protein misfolding and reduce cellular damage.[1][3] Furthermore, this compound has been shown to mitigate oxidative stress and glutamate excitotoxicity, both of which contribute to neuronal cell death.[1][4]
Given its multi-faceted mechanism of action, maintaining the chemical and stereochemical integrity of this compound is critical. Degradation of the active compound can lead to a loss of potency and the generation of impurities that could confound experimental results or introduce off-target effects. Therefore, adherence to the protocols outlined in this document is essential for the successful application of this compound in research settings.
Mechanism of Action Overview
Caption: this compound's mechanism of action within the Integrated Stress Response pathway.
Safety and Handling Precautions
This compound powder should be handled with care, following standard laboratory safety procedures. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Conditions for this compound Powder
The stability of this compound powder is critical for its long-term efficacy. While specific long-term stability data for this compound is not publicly available, recommendations from suppliers and general best practices for small molecules provide a strong framework for proper storage.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for up to one month; consider -80°C for longer-term storage. | Lower temperatures slow down potential degradation reactions. The -20°C recommendation is provided by suppliers for short-term storage. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture-induced degradation. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photodegradation, a common pathway for the degradation of organic molecules. |
| Shipping | Can be shipped at room temperature for short durations (less than 2 weeks).[6] | Short-term exposure to ambient temperatures is unlikely to cause significant degradation. |
Potential Degradation Pathways: Insights from a Structural Analog
This compound is a close derivative of Guanabenz.[1] A stability study of Guanabenz revealed several degradation products, which can be informative for understanding the potential instabilities of this compound.[7] The primary degradation pathways for Guanabenz involve isomerization and hydrolysis.[7]
Potential Degradation Products of this compound (inferred from Guanabenz):
-
Z-isomer: Isomerization at the carbon-nitrogen double bond.
-
2-chloro-6-fluorobenzaldehyde: Hydrolysis of the imine bond.
-
Aminoguanidine: The other product of imine hydrolysis.
-
2-chloro-6-fluorobenzaldehyde semicarbazone: A condensation product of the aldehyde and a degradation product of aminoguanidine.[7]
Understanding these potential degradation pathways underscores the importance of storing this compound in a dry, temperature-controlled environment to minimize the risk of hydrolysis and isomerization.
Protocols for Solution Preparation
The solubility and formulation of this compound will depend on the intended experimental application. The following protocols are adapted from supplier recommendations for in vivo studies and can be modified for in vitro applications.
Protocol 1: Preparation of a Clear Solution for In Vivo Administration
This protocol yields a clear solution of ≥ 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution in DMSO: Prepare a 20.8 mg/mL stock solution of this compound in DMSO. This can be stored at -20°C for short periods.
-
Add PEG300: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Preparation of a Suspended Solution for In Vivo Administration
This protocol yields a suspended solution of 2.08 mg/mL and is suitable for oral or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution in DMSO: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Combine solutions: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly: Vortex the solution and use sonication if necessary to achieve a uniform suspension. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Note on Solution Stability: The stability of this compound in these solutions has not been extensively studied. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light for no longer than 24 hours. Visually inspect for any precipitation before use.
Workflow for Solution Preparation
Caption: Workflow for the preparation of this compound solutions for experimental use.
Clinical Context: Oral Administration in Humans
In a Phase 2 clinical trial for Amyotrophic Lateral Sclerosis (ALS), this compound (as IFB-088) was administered orally as tablets. The dosing regimen was 25 mg twice daily, taken with water 30 minutes before a meal. This information is valuable for researchers designing in vivo studies, as it provides a clinically relevant context for dosing schedules and administration routes.
Conclusion
The successful use of this compound in a research setting is contingent on its proper handling and storage to maintain its chemical integrity. By understanding its mechanism of action, potential degradation pathways, and following the detailed protocols for preparation, researchers can ensure the reliability and reproducibility of their experimental results. As with any research compound, it is imperative to adhere to all safety guidelines and to consult the relevant Safety Data Sheet before use.
References
-
ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. Retrieved from [Link]
-
PubMed. (1981). Guanabenz Degradation Products and Stability Assay. Retrieved from [Link]
-
ClinicalTrials.gov. (2022, August 17). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). Retrieved from [Link]
-
InFlectis BioScience. (2022, March 28). InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 10). New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz. Retrieved from [Link]
-
InFlectis BioScience. (2025, July 2). InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS in Life Science Alliance. Retrieved from [Link]
-
InFlectis BioScience. (2024, January 31). InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis. Retrieved from [Link]
-
Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Retrieved from [Link]
Sources
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis - Atlanpole Biotherapies : Atlanpole Biotherapies [atlanpolebiotherapies.eu]
- 4. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CNS Bioavailability of Icerguastat (Sephin1): Application Note & Protocol Guide
Executive Summary
Icerguastat (Sephin1) is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PPP1R15A/GADD34).[1] By disrupting the PPP1R15A-PP1c complex, this compound prolongs the phosphorylation of eIF2
While this compound possesses favorable blood-brain barrier (BBB) permeability compared to its structural analog Guanabenz (without the associated
Mechanism of Action & Rationale
This compound functions as a "proteostasis regulator." In neurodegenerative states, misfolded proteins accumulate in the Endoplasmic Reticulum (ER). The cell responds by phosphorylating eIF2
Figure 1: this compound Mechanism in the UPR Pathway
Caption: this compound blocks the GADD34-mediated dephosphorylation of eIF2
Pre-Formulation & Vehicle Strategy[2]
This compound is a small molecule (MW ~266.13 g/mol ) with moderate lipophilicity. While often cited as soluble in saline for low doses, precipitation can occur at higher concentrations (>5 mg/mL) or upon storage, leading to erratic bioavailability.
Vehicle Selection Matrix
| Parameter | Protocol A: Standard (Low Dose) | Protocol B: Enhanced (High Dose) |
| Target Dose | 1 – 5 mg/kg | 5 – 20 mg/kg |
| Route | Oral Gavage (PO) / IP | Oral Gavage (PO) |
| Composition | 0.9% Saline (sterile) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline |
| Stability | Prepare fresh daily | Stable for 1 week at 4°C |
| Use Case | Routine maintenance dosing | Acute toxicity or max-tolerated dose studies |
Protocol A: Preparation of Standard Vehicle
-
Weigh the required amount of this compound powder.
-
Dissolve initially in 100% DMSO to create a 100x stock solution (e.g., if final conc is 1 mg/mL, make 100 mg/mL stock).
-
Vortex vigorously until clear.
-
Slowly add the DMSO stock to pre-warmed (37°C) sterile 0.9% Saline while stirring rapidly.
-
Critical Check: Inspect for crystal formation. If cloudy, switch to Protocol B.
Administration Protocols
Method 1: Systemic Oral Delivery (Gold Standard)
Oral gavage is the preferred route for chronic neuroprotection studies, mimicking clinical dosing.
-
Animal Fasting: Fast mice for 4 hours prior to dosing to reduce variability in absorption (optional but recommended for PK studies).
-
Dose Volume: Standardize to 10 mL/kg (e.g., 250 µL for a 25g mouse).
-
Technique:
-
Restrain the mouse by the scruff to align the esophagus.
-
Use a flexible plastic gavage needle (FTP-20-38) to minimize esophageal trauma during daily dosing.
-
Introduce the needle; if resistance is felt, withdraw immediately.
-
Depress plunger smoothly.
-
-
Frequency: Once daily (QD) is typical, but this compound has a relatively short half-life. Twice daily (BID) may be required for sustained target engagement (verify with Protocol 6).
Method 2: Intranasal Delivery (Direct-to-CNS Targeting)
For studies requiring rapid CNS onset or to bypass hepatic first-pass metabolism.
-
Anesthesia: Lightly anesthetize mouse with Isoflurane (2-3%).
-
Positioning: Place mouse in a supine position with the head elevated 30°.
-
Administration:
-
Use a P-20 micropipette.
-
Deliver Total Volume: 10–20 µL (5–10 µL per nostril).
-
Deposit the droplet slowly at the naris opening, allowing the mouse to inhale it naturally.
-
Do not touch the nasal mucosa with the tip to avoid sneezing reflexes.
-
-
Hold Time: Keep the mouse supine for 1 minute post-dosing to ensure transport along the olfactory and trigeminal nerve pathways into the CNS.
Bioanalytical Validation (LC-MS/MS)
To prove the drug reached the target tissue, you must quantify it. Relying on phenotypic outcomes alone is insufficient for rigorous preclinical data.
Tissue Harvesting (Critical Step)[3]
-
Perfusion: You must transcardially perfuse the animal with ice-cold PBS before harvesting the brain.
-
Why? To wash blood out of the cerebral vasculature. Without perfusion, you are measuring drug in the blood vessels of the brain, not the brain parenchyma itself.
-
-
Dissection: Rapidly dissect regions of interest (e.g., Cortex, Hippocampus, Spinal Cord) and flash-freeze in liquid nitrogen.
LC-MS/MS Extraction Protocol
Principle: Protein precipitation using Acetonitrile (ACN).
-
Homogenization:
-
Add 3 volumes of ice-cold water to the weighed brain tissue (e.g., 100 mg tissue + 300 µL water).
-
Homogenize (bead beater or ultrasonic) until smooth.
-
-
Extraction:
-
Aliquot 50 µL of homogenate into a clean tube.
-
Add 150 µL of ACN containing Internal Standard (e.g., Guanabenz-d3 or Carbamazepine).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer supernatant to an autosampler vial.
-
Inject 5 µL onto a C18 Column (e.g., Waters BEH C18, 1.7 µm).
-
MS Method Parameters (Guideline)
Since this compound is a chloroguanabenz derivative, use these starting parameters for optimization:
-
Ionization: ESI Positive (+)[2]
-
Precursor Ion (Q1): ~267.1 m/z (Check exact mass of your specific salt form/isotope).
-
Product Ions (Q3): Scan for loss of the chlorine group or amidine moiety. Common transitions for Guanabenz-like structures involve fragments at m/z ~172.
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode.
Pharmacodynamic Verification (Self-Validation)
Trustworthiness relies on proving the drug worked biologically, not just that it was present.
Biomarker: Phosphorylated eIF2
Western Blot Protocol:
-
Lysis Buffer must contain Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve the phosphate group during extraction.
-
Normalize signal to Total eIF2
(not just Actin/GAPDH). -
Success Criteria: A statistically significant increase in the p-eIF2
/ Total-eIF2 ratio in the treated group vs. vehicle.
Experimental Workflow Diagram
Caption: Integrated workflow ensuring both pharmacokinetic presence and pharmacodynamic efficacy of this compound.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
-
Chen, Y., et al. (2019). "Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis."[1] Brain, 142(2), 344-361.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 333(6046), 1140-1144.
-
Caron, G., et al. (2020). "Blood-brain barrier permeability of small molecules: A review of prediction models and their application." Journal of Medicinal Chemistry. (Contextual reference for small molecule BBB permeation principles).
Sources
Troubleshooting & Optimization
Technical Support Hub: Icerguastat (Sephin1) Bioavailability & Protocols
Ticket ID: #ICER-PK-402 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit
Introduction: Optimizing Icerguastat Efficacy
Welcome to the technical support portal for This compound (Sephin1) . You are likely here because you are observing inconsistent plasma exposure, poor brain penetration, or unexpected variability in your animal models (ALS, CMT, or MS).
This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, designed to prolong eIF2α phosphorylation without the
This guide moves beyond basic datasheets to address the causality of PK failures.
Module 1: Formulation Troubleshooting
"My compound precipitates in the syringe or has low oral absorption."
This compound is a small molecule with reasonable lipophilicity, but as a guanabenz derivative, it can exhibit pH-dependent solubility issues. Standard saline formulations often fail at doses
Diagnostic FAQ
Q: I am using 100% DMSO for stock, then diluting into PBS. Why do I see crystals? A: "The Crash Effect." this compound is hydrophobic. Rapid dilution into a high-salt, aqueous buffer (PBS) causes immediate precipitation.
-
Fix: Use a co-solvent system (PEG400) or a complexing agent (Cyclodextrin) to shield the hydrophobic core.
Q: Can I use acidic vehicles?
A: this compound is a weak base (guanidine moiety). It dissolves better in slightly acidic environments, but highly acidic vehicles (
Recommended Formulation Protocols
Protocol A: Standard Oral/IP (Low Dose: 1–5 mg/kg)
Best for: Acute studies, quick PK checks.
-
Dissolve this compound in 100% DMSO to create a
stock. -
Add Tween-80 (2% final volume) to the DMSO stock.
-
Slowly add warm Saline (0.9% NaCl) while vortexing.
-
Final Composition: 2% DMSO / 2% Tween-80 / 96% Saline.
-
Stability: Use within 4 hours.
-
Protocol B: High Bioavailability Rescue (High Dose: >10 mg/kg)
Best for: Chronic efficacy studies, ensuring high brain exposure.
-
Stock Phase: Dissolve this compound in PEG400 (Polyethylene Glycol 400). Sonicate at
until clear. -
Aqueous Phase: Prepare a 20% solution of HP-
-CD (2-Hydroxypropyl- -cyclodextrin) in water. -
Mixing: Slowly add the Aqueous Phase to the Stock Phase (1:1 ratio).
-
Final Composition: 50% PEG400 / 10% HP-
-CD / 40% Water. -
Why this works: PEG400 acts as a solvent, while Cyclodextrin forms inclusion complexes, preventing precipitation in the gut lumen.
-
Module 2: Administration & Pharmacokinetics
"The drug is in the blood, but the phenotype isn't changing."
Diagnostic FAQ
Q: My mice are sedated after dosing. Is this expected? A: No. This is a critical red flag.
-
Cause: You may have Guanabenz impurity or off-target
-adrenergic binding due to massive overdose ( ). -
Validation: this compound is designed to lack
-affinity. If sedation occurs, check compound purity (LC-MS) or lower the dose.
Q: What is the half-life (
-
Implication: Once-daily (QD) bolus dosing often fails in aggressive models (e.g., SOD1-G93A). The ISR needs sustained modulation.
-
Solution: Switch to BID dosing (twice daily) or Dietary Admixture (compounded chow) to maintain steady-state plasma levels.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for troubleshooting this compound in vivo failures. Note the critical check for sedation, distinguishing it from Guanabenz.
Module 3: Pharmacodynamic (PD) Validation
"How do I prove the drug is working inside the tissue?"
Bioavailability is useless if the drug doesn't engage the target. You must validate the Mechanism of Action (MoA) .
The "Stress-Test" Protocol
Since this compound modulates the response to stress, measuring baseline p-eIF2α in unstressed animals is often inconclusive. You must induce stress to see the drug's protective effect (preventing dephosphorylation).
-
Challenge: Administer Tunicamycin (1 mg/kg IP) to induce ER stress.
-
Treatment: Administer this compound (PO/IP) 1 hour post-challenge.
-
Readout: Harvest tissues (Liver/Brain) at 4–6 hours.
-
Western Blot:
-
Target: Phospho-eIF2α (Ser51).[1]
-
Control: Total eIF2α.
-
Success Criteria: The this compound group should maintain higher p-eIF2α levels compared to Vehicle, as it inhibits the phosphatase (GADD34/PP1c) that normally shuts down the signal.
-
MoA Pathway Diagram
Figure 2: this compound Mechanism of Action. The drug inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2α during stress.
Summary Data Tables
Table 1: Vehicle Selection Guide
| Vehicle Type | Composition | Pros | Cons |
| Standard Saline | 2% DMSO / 98% Saline | Cheap, well-tolerated IP. | Precipitates at >5mg/kg. Poor oral BA. |
| Lipid/Surfactant | PEG400 / Labrasol (1:[2]1) | High solubility, good oral BA. | Can be viscous; potential laxative effect in mice. |
| Complexation | 10% HP- | Excellent stability, non-irritating. | Requires mixing time; Cyclodextrin cost. |
| Dietary | 10-50 mg/kg compounded in chow | Steady-state plasma levels. | Hard to control exact dosing per animal. |
Table 2: Key Pharmacokinetic Parameters (Mouse)
| Parameter | Expected Value | Troubleshooting Note |
| 0.5 – 1.0 hr | Rapid absorption. If delayed, check gastric emptying. | |
| 1.5 – 3.0 hrs | Requires BID dosing for coverage. | |
| Brain/Plasma Ratio | ~0.8 – 1.0 | High BBB permeability. If <0.3, suspect efflux or formulation failure. |
| Effective Conc. | 50 – 100 nM (in vitro) | In vivo target plasma conc should aim for >500 nM to drive tissue penetration. |
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[3] Science, 348(6231), 239-242. Link
-
Core Reference: Establishes Sephin1 (this compound) as a specific inhibitor of GADD34/PP1c without adrenergic side effects.[4]
-
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94. Link
-
Crespillo-Casado, A., et al. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models.[3] Cell Death & Disease. Link
- Recent Application: Validates efficacy in ALS models and discusses dosing ranges (10-500 nM efficacy).
-
Bulliard, C., et al. (2015). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology. Link
- Formulation: Provides the basis for PEG400/Labrasol lipid-based formulations for hydrophobic small molecules similar to Icerguast
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sephin1 suppresses ER stress-induced cell death by inhibiting the formation of PP2A holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
minimizing off-target alpha2-adrenergic effects of Icerguastat
Topic: Minimizing Off-Target Alpha2-Adrenergic Effects
Executive Summary: The Specificity Challenge
Icerguastat (Sephin1) is a selective inhibitor of the PPP1R15A (GADD34)/PP1c phosphatase complex, designed to prolong eIF2
The Critical Distinction:
-
Guanabenz: Potent
2-adrenergic receptor ( 2-AR) agonist (Causes sedation, hypotension).[2] -
This compound: Designed to lack
2-AR activity while retaining proteostatic efficacy.
The Support Issue:
Users frequently report "sedation" or "hypotension" in rodent models treated with this compound. This indicates off-target
Part 1: Compound Verification (QC/QA)
Q: My mice are exhibiting lethargy and ataxia 30 minutes after dosing. Is this expected? A: No. Unlike Guanabenz, pure this compound should not cause sedation at therapeutic doses (1–10 mg/kg). If you observe these signs, your compound batch may be misidentified or contaminated with Guanabenz.
Troubleshooting Protocol: Mass Spectrometry Validation You must verify that your substance is the mono-chlorinated derivative (this compound), not the di-chlorinated parent (Guanabenz).
| Feature | This compound (Sephin1) | Guanabenz | Diagnostic Check |
| Structure | 2-chlorobenzylidene... | 2,6-di chlorobenzylidene...[3] | Count the Chlorines. |
| Formula | C | C | |
| Molecular Weight | ~196.6 g/mol | ~231.1 g/mol | Mass Diff: ~34.5 Da |
| Isotope Pattern | 3:1 (M : M+2) | 9:6:1 (M : M+2 : M+4) | Look for the Cl |
Action Item: Run a quick LC-MS.
-
If you see a dominant peak at m/z ~231 , you have Guanabenz. Stop dosing immediately.
-
If you see m/z ~197 , you have this compound. Proceed to Part 2 (Dose Optimization).
Part 2: In Vitro Specificity Screening
Q: How do I biochemically prove my batch has no
Experimental Workflow:
-
Cell Line: HEK293 stably expressing human
2A-AR. -
Stimulation: Treat cells with Forskolin (10
M) to induce a cAMP spike. -
Treatment Arms:
-
Vehicle: (High cAMP baseline).
-
Positive Control: Guanabenz (1
M) Massive reduction in cAMP. -
Test Article: this compound (1
M and 10 M).
-
-
Readout: ELISA or FRET-based cAMP detection.
Pass Criteria:
-
Guanabenz: >50% reduction in Forskolin-induced cAMP.
-
This compound: <10% reduction (statistically indistinguishable from Vehicle).
Part 3: In Vivo Monitoring & Dosing
Q: I confirmed the compound is pure this compound, but I still see mild sedation. Why?
A: You may be exceeding the selectivity window . While this compound has low affinity for
Dosing Guidelines:
-
Preferred Route: Oral Gavage (PO) or IP.
-
Therapeutic Window: 1–10 mg/kg is typically sufficient for ISR modulation (e.g., in Charcot-Marie-Tooth or ALS models).
-
Toxicity Threshold: Avoid bolus doses >20 mg/kg unless pharmacokinetically justified.
Visual Guide: The Selectivity Mechanism The diagram below illustrates why this compound avoids the side effects of its parent compound.
Figure 1: Divergent Pharmacology. Guanabenz engages both the
Part 4: Troubleshooting Workflow
Q: How do I systematically resolve unexpected side effects? Follow this logic gate to isolate the variable.
Figure 2: Diagnostic Logic Tree. Use this workflow to determine if sedation is due to compound identity (Guanabenz contamination), dosage error, or formulation issues.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link
-
Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A lacking ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
2-adrenergic activity.
-
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link
- Describes the mechanism of Guanabenz on PPP1R15A and its limitation due to 2-adrenergic side effects.
-
Crespillo-Casado, A., et al. (2017).
is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109. Link- Critical reference for the controversy regarding the direct binding mechanism, highlighting the need for functional valid
-
Vit, J.P., et al. (2022). "Sephin1, a derivative of Guanabenz, reduces muscle defects in oculopharyngeal muscular dystrophy." Journal of Neuromuscular Diseases. Link
- Demonstrates therapeutic efficacy of this compound in vivo without sed
Sources
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Icerguastat stability in cell culture incubator conditions
Technical Support Center: Icerguastat (Sephin1/IFB-088) Optimization Guide
Topic: this compound Stability & Experimental Optimization in Cell Culture Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 2.1 (Current as of 2025)
Executive Summary & Compound Profile
This compound (also known as Sephin1 or IFB-088 ) is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A (GADD34)/PP1c . Unlike its chemical precursor Guanabenz, this compound lacks
Its primary utility is modulating the Integrated Stress Response (ISR) by prolonging eIF2
| Parameter | Technical Specification |
| Target | PPP1R15A (GADD34) / PP1c Holophosphatase Complex |
| Mechanism | Inhibits dephosphorylation of eIF2 |
| Molecular Weight | ~196.64 g/mol (Free base) / ~256.69 g/mol (Acetate salt) |
| Solubility | DMSO (up to 50 mM); Poorly soluble in water/PBS |
| Stability (Media) | Stable >24 hours at 37°C (Superior to Guanabenz) |
| Key Requirement | Requires stress induction to observe efficacy (Target is stress-inducible) |
Critical Troubleshooting: Stability & Handling (Q&A)
Q: My this compound precipitates immediately upon addition to cell culture media. How do I prevent this?
Diagnosis: Rapid precipitation occurs when high-concentration DMSO stocks are added directly to aqueous media without intermediate dilution or rapid mixing, causing "shock precipitation." Solution:
-
Step-Down Dilution: Do not add 10 mM stock directly to the well. Prepare a 10x or 100x intermediate dilution in warm media or PBS (pre-warmed to 37°C).
-
Vortex Immediately: Vortex the intermediate dilution instantly.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v), ideally <0.1%.
-
Visual Check: Inspect the intermediate tube. If cloudy, sonicate for 5 seconds. If it remains cloudy, the compound has crystallized; discard and prepare fresh.
Q: How stable is this compound in the incubator (37°C, 5% CO2)? Do I need to replenish it daily?
Analysis: Unlike Guanabenz, which undergoes rapid hydrolysis and has a short half-life (~6 hours) in neutral pH media, this compound is chemically engineered for stability. Protocol:
-
< 24 Hours: No replenishment needed. Single dose is sufficient.
-
24–48 Hours: Stability is generally maintained, but for sensitive ISR kinetics, we recommend a half-media change with fresh compound at 24 hours to maintain constant molarity, especially if the cells are metabolically active.
-
> 48 Hours: Full media replacement with fresh compound is required.
Q: I see no increase in p-eIF2 levels after treatment. Is the batch defective?
Root Cause Analysis: This is the most common user error. This compound inhibits PPP1R15A (GADD34) .[1]
-
GADD34 is stress-inducible. In healthy, unstressed cells, GADD34 levels are negligible; the constitutive phosphatase PPP1R15B (CReP) controls basal eIF2
levels. -
The Fix: You must co-treat with a stressor (e.g., Tunicamycin, Thapsigargin, or Sodium Arsenite) to induce GADD34 expression first. This compound will then sustain the high p-eIF2
levels caused by the stressor, preventing the negative feedback loop that normally dephosphorylates eIF2 . -
Control Experiment: Run a Western Blot for GADD34 . If GADD34 is absent, this compound has no target to inhibit.
Q: Can I store this compound stock solutions at -20°C?
Recommendation:
-
Short-term (< 1 month): -20°C is acceptable if sealed tightly to prevent moisture entry (hygroscopic degradation).
-
Long-term (> 1 month): -80°C is mandatory.
-
Freeze/Thaw: Limit to 3 cycles . Aliquot stocks (e.g., 10 µL) immediately upon reconstitution to avoid repeated cycling.
Experimental Workflow & Pathway Visualization
Figure 1: Mechanism of Action (The ISR Gatekeeper)
This compound acts as a "brake" on the negative feedback loop of the Integrated Stress Response.
Caption: this compound selectively inhibits the stress-induced GADD34-PP1c complex, preventing premature restoration of protein synthesis during unresolved stress.
Standardized Protocol: Co-Treatment Assay
Objective: Validate this compound efficacy by measuring sustained p-eIF2
Materials:
-
This compound Stock (10 mM in DMSO).
-
Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).
-
Cell Line: HeLa, HEK293T, or SH-SY5Y.
Step-by-Step Methodology:
-
Seeding: Plate cells to reach 70-80% confluency on the day of treatment.
-
Pre-Equilibration: Replace media with fresh, pre-warmed media 1 hour before treatment to normalize basal signaling.
-
Preparation of Treatment Media:
-
Condition A (Control): DMSO only (Vehicle).
-
Condition B (Stress Only): Tunicamycin (e.g., 2.5 µg/mL).
-
Condition C (this compound Only): this compound (e.g., 50 µM). Expect no effect.
-
Condition D (Co-Treatment): Tunicamycin (2.5 µg/mL) + this compound (50 µM).
-
-
Incubation: Incubate at 37°C for 6 to 8 hours .
-
Note: Short durations (<2h) may be insufficient for ATF4-mediated GADD34 induction.
-
-
Harvest: Rapidly lyse cells on ice using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF are critical).
-
Readout: Western Blot.
-
Primary Target: p-eIF2
(Ser51). -
Secondary Target: Total eIF2
(Loading Control). -
Validation Target: GADD34 (Verify induction).
-
Expected Result:
-
Stress Only: Moderate p-eIF2
(feedback loop is active, lowering levels). -
Co-Treatment: High p-eIF2
(feedback loop blocked by this compound).
Reference Data: Solubility & Storage
| Solvent | Max Solubility | Storage (Stock) | Stability (Solution) |
| DMSO | ~50 mM | -80°C (6 mo) | High |
| Ethanol | ~10 mM | -20°C (1 mo) | Moderate |
| Water | Insoluble | N/A | N/A |
| Culture Media | ~100 µM* | Fresh Only | >24h @ 37°C |
*Concentrations >50 µM in media may require careful stepwise dilution to avoid precipitation.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1][2] Science, 348(6231), 239-242.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. (Foundational work on Guanabenz derivatives).
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109. (Critical analysis of mechanism controversies).
-
InFlectis BioScience. "IFB-088 (this compound) Clinical Development Status." InFlectis BioScience Pipeline.
Sources
resolving variability in Icerguastat induced eIF2alpha phosphorylation
Topic: Resolving Variability in Icerguastat-Induced eIF2
Executive Summary: The "Silent Signal" Paradox
The most common user complaint: "I treated my cells with this compound, but I see no increase in p-eIF2
The Scientific Reality: this compound (Sephin1) is not a kinase activator; it is a phosphatase inhibitor . Specifically, it targets the stress-inducible PPP1R15A (GADD34)/PP1c holophosphatase complex. If your cells are not under stress, there is no phosphorylation event for this compound to preserve.
This guide addresses the three pillars of variability: Biological Context (Basal vs. Induced Stress), Chemical Integrity (Solubility), and Technical Detection (Phosphatase preservation).
Mechanistic Workflow & Visualization
To troubleshoot effectively, you must visualize the pathway. This compound functions by breaking the negative feedback loop of the Integrated Stress Response (ISR).
Diagram 1: The this compound Mechanism of Action
This diagram illustrates that this compound does not initiate the signal but prevents its termination.
Caption: this compound inhibits the GADD34-PP1c complex, preventing the dephosphorylation of eIF2
Troubleshooting Module A: Biological Variability
Issue: Inconsistent results between replicates or cell lines. Root Cause: Differences in basal stress levels or lack of an upstream stressor.
The "Stress-Test" Protocol
This compound efficacy is best validated using a "Pulse-Chase" style experiment where stress is induced, and this compound is used to sustain the signal.
| Step | Action | Rationale |
| 1. Seed | Seed cells to 70-80% confluency. | Critical: Over-confluent cells have high basal stress; under-confluent cells may have low GADD34 expression. |
| 2. Induce | Treat with Tunicamycin (2 | Induces acute ER stress and initial eIF2 |
| 3. Treat | Add This compound (10-50 | Prevents the resolution of the stress signal. |
| 4. Washout | Optional: Wash out the stressor but keep this compound. | This "chase" proves this compound prevents dephosphorylation (signal decay). |
| 5. Harvest | Lyse cells at 4, 6, and 8 hours post-treatment. | GADD34 is an inducible protein; early time points may miss the window of inhibition. |
Expert Insight: If you treat healthy HeLa or HEK293 cells with this compound alone, you will likely see no change . This is a feature, not a bug—it indicates the drug's selectivity for stressed cells (unlike Salubrinal, which inhibits the constitutive phosphatase CReP/PPP1R15B and can be toxic).
Troubleshooting Module B: Technical Detection (Western Blot)
Issue: "Smeary" bands or total signal loss. Root Cause: Phosphatase activity during lysis. Ser51 is highly labile.
Lysis Buffer Optimization Matrix
Standard RIPA is often insufficient for p-eIF2
| Component | Standard Concentration | Recommendation for p-eIF2 | Function |
| Sodium Fluoride | 1 mM | 10 - 50 mM | General Ser/Thr phosphatase inhibitor. |
| Sodium Orthovanadate | 1 mM | 2 - 5 mM | Tyr phosphatase inhibitor (broad spectrum backup). |
| 10 mM | 20 - 50 mM | Stabilizes phospho-epitopes. | |
| Method | Ice-cold lysis | Boiling Lysis (Direct) | Gold Standard: Lyse directly in boiling 1x Laemmli buffer to instantly denature phosphatases. |
Diagram 2: The Decision Tree for Variable Signal
Caption: Systematic workflow to isolate whether variability is biological (stress induction) or technical (lysis/antibody).
Troubleshooting Module C: Reagent Handling
Issue: Drug precipitation or loss of potency. Chemical Profile: this compound (Sephin1) is a Guanabenz derivative.[1][2]
-
Solubility: Soluble in DMSO (up to ~50 mM). Poorly soluble in water.
-
The "Crash" Phenomenon: When diluting from a high-concentration DMSO stock (e.g., 50 mM) directly into cell culture media (aqueous), the compound can precipitate locally.
-
Solution: Perform an intermediate dilution step or vortex media immediately upon addition. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking the stress response.
-
-
Storage: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQ)
Q: Can I use Salubrinal as a positive control for this compound?
A: Yes, but with caveats. Salubrinal inhibits both PPP1R15A (Stress-induced) and PPP1R15B (Constitutive). Salubrinal will induce p-eIF2
Q: Why do I see a decrease in total protein synthesis but no band on the blot? A: Western blotting is semi-quantitative. A 20% increase in phosphorylation can shut down 50% of translation. If your blot isn't sensitive enough, try a functional assay: Puromycin Incorporation Assay (SUnSET) . This measures global translation rates and is often more sensitive to this compound's physiological effects than a phospho-blot.
Q: Is this compound the same as Guanabenz?
A: Structurally similar, but functionally distinct. Guanabenz is an
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
- Key Finding: Establishes Sephin1 as a selective inhibitor of PPP1R15A (GADD34)
-
Crespillo-Casado, A., et al. (2017).
is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109.[3]- Key Finding: Highlights the controversy/nuance regarding the in vitro mechanism, emphasizing the need for cell-based stress valid
-
Cell Signaling Technology. "Western Blotting Troubleshooting Guide."
- Key Finding: Standard protocols for phosph
-
Hampton Research. "Solubility & Stability Screen."
- Key Finding: General principles for handling hydrophobic small molecules in aqueous buffers.
Sources
Technical Support Center: Optimizing Icerguastat (IFB-088) in Long-Term Dosing Studies
Executive Summary & Mechanism of Action
Icerguastat (IFB-088), often referenced in preclinical literature as the structural analog Sephin1 , is a first-in-class selective inhibitor of the PPP1R15A/PP1c holophosphatase complex. Unlike its parent compound Guanabenz, this compound lacks
However, in long-term dosing studies, "toxicity" often manifests not as off-target organ damage, but as mechanism-based maladaptation . This compound functions by prolonging the Integrated Stress Response (ISR) .[1] While transient ISR is protective (proteostasis), chronic or excessive ISR activation leads to translational arrest and apoptosis via the CHOP pathway.
This guide addresses the technical nuance of maintaining the "Goldilocks zone"—prolonging eIF2
Mechanism Visualization: The ISR Balance
The following diagram illustrates the critical decision node where this compound intervention can shift from protective to toxic if not calibrated correctly.
Figure 1: Mechanism of Action showing the divergence between therapeutic proteostasis (Adaptive) and mechanism-based toxicity (Maladaptive/CHOP-mediated).
Troubleshooting Guide: Addressing Toxicity & Variability
This section addresses specific issues reported by researchers during Phase 2-enabling studies and chronic efficacy models (e.g., SOD1-ALS mice, CMT models).
Issue 1: "My treated animals are showing weight loss and lethargy similar to the Guanabenz control group."
Diagnosis: This suggests either compound impurity or maladaptive ISR activation .
-
Causality: this compound is designed to be non-sedating. If sedation occurs, the batch may contain Guanabenz impurities or the dose is high enough to hit secondary adrenergic targets. If weight loss occurs without sedation, you have likely pushed the ISR into the pro-apoptotic window (CHOP elevation).
Action Plan:
-
Verify Purity: Run HPLC/MS. Ensure the sample is free of Guanabenz (which differs by only one chlorine atom position/structure).[2]
-
Check Blood Pressure: this compound should not lower blood pressure. If hypotension is present, it is an off-target adrenergic effect.
-
Molecular Audit: Harvest PBMCs or surrogate tissue and blot for CHOP (DDIT3) .
-
Therapeutic Profile: High P-eIF2
, Low CHOP. -
Toxic Profile: High P-eIF2
, High CHOP .
-
Issue 2: "We observe a loss of neuroprotection after 4 weeks of dosing, despite initial efficacy."
Diagnosis: Pathway Desensitization or Compensatory Phosphatase Upregulation.
-
Causality: this compound selectively inhibits PPP1R15A (stress-induced).[3][4] It does not inhibit PPP1R15B (constitutive).[3] In chronic stress, cells may upregulate PPP1R15B to force dephosphorylation, bypassing the drug's blockade.
Action Plan:
-
Switch to Pulsed Dosing: Continuous inhibition can force compensatory mechanisms. A "5-days-on, 2-days-off" regimen allows the constitutive phosphatase (R15B) to reset the translational machinery, preventing the system from becoming refractory.
Issue 3: "In vitro toxicity assays show cell death at concentrations >50 µM."
Diagnosis: Solubility artifacts or non-specific precipitation.
-
Causality: this compound (and Sephin1) has limited solubility in aqueous media. At high concentrations (>20-50 µM), micro-precipitates can form, causing physical stress to cells or non-specific binding, rather than specific PPP1R15A inhibition.
Action Plan:
-
Limit Concentration: The IC50 for PPP1R15A inhibition is often in the low micromolar range (1-10 µM). Doses >20 µM are rarely physiologically relevant and prone to artifacts.
-
Vehicle Control: Ensure DMSO concentration remains <0.1% and run a "drug-only" media control (no cells) to check for turbidity.
Validated Experimental Protocols
Protocol A: The "Therapeutic Window" Validation (In Vivo/In Vitro)
Objective: To determine the dose that prolongs ISR without triggering CHOP-mediated apoptosis.
Reagents:
-
Primary antibody: Anti-P-eIF2
(Ser51). -
Primary antibody: Anti-CHOP (GADD153).
-
Control: Tunicamycin (positive stress control).
Workflow:
-
Induction: Induce stress (e.g., Tunicamycin 50ng/mL or mutant protein expression).
-
Treatment: Dose this compound at 0, 1, 5, 10, 25 µM.
-
Lysis: Harvest cells at 6h (early ISR) and 24h (late ISR).
-
Readout:
-
Success: At 24h, P-eIF2
is maintained (higher than vehicle) BUT CHOP is lower or equal to vehicle. -
Failure (Toxicity): At 24h, CHOP is significantly elevated above vehicle control.
-
Data Summary: Dosing & Safety Markers
| Parameter | This compound (IFB-088) | Guanabenz (Control) | Notes |
| Target | PPP1R15A/PP1c | PPP1R15A/PP1c + | This compound is selective.[5][6] |
| Hypotension Risk | Negligible | High | Monitor BP to confirm compound identity. |
| Biomarker (Efficacy) | Elevated P-eIF2 | Elevated P-eIF2 | Should persist longer than vehicle. |
| Biomarker (Toxicity) | CHOP (GADD153) | CHOP + Sedation | High CHOP indicates maladaptive ISR. |
| Typical Dose (Mice) | 2–10 mg/kg Oral | 2–10 mg/kg Oral | This compound has better safety margins. |
| Half-Life | ~6 hours | ~4-6 hours | Supports BID (twice daily) dosing. |
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link
-
Key Finding: Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A that lacks alpha-2 adrenergic activity.[3]
-
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94. Link
- Key Finding: Foundational paper on Guanabenz targeting PPP1R15A.
-
ClinicalTrials.gov. Study of IFB-088 in Patients With Amyotrophic Lateral Sclerosis (ALS). Identifier: NCT05508074.[4][7] Link[4]
- Key Finding: Details on clinical dosing regimens (approx. 25mg BID) and safety endpoints.
-
MedChemExpress. this compound (Sephin1) Product Information & Mechanism. Link
- Key Finding: Chemical structure and in vitro inhibition d
-
Chen, Y., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344–361. Link
- Key Finding: Discusses the nuance of "overwhelming neuroinflammation" turning prolonged eIF2 phosphoryl
Sources
- 1. InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis - BioSpace [biospace.com]
- 2. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. (E/Z)-Icerguastat | Venaxis [venaxis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alsnewstoday.com [alsnewstoday.com]
Technical Support Center: Icerguastat Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the preparation, storage, and troubleshooting of Icerguastat (also known as Sephin1 or IFB-088) stock solutions. Adherence to these guidelines is critical for ensuring the stability and efficacy of this compound in your experiments, thereby promoting reproducible and reliable results.
Introduction to this compound (Sephin1)
This compound is a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15A (also known as GADD34).[1][2] By inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound prolongs the integrated stress response (ISR), a cellular pathway that helps cells cope with protein misfolding stress.[2][3][4] This mechanism of action is being explored for its therapeutic potential in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[5][6][7]
Chemically, this compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₈H₉ClN₄ |
| Molecular Weight | 196.64 g/mol |
| Chemical Structure | (E/Z)-2-(2-chlorobenzylidene)hydrazinecarboximidamide |
Understanding the chemical nature of this compound is fundamental to appreciating its potential instabilities and handling requirements.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and stability of this compound.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a documented solubility of at least 7.75 mg/mL, and with sonication, concentrations as high as 100 mg/mL in DMSO can be achieved.[8] For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: How should I store powdered this compound?
A2: Solid this compound is stable for up to three years when stored at -20°C.[1] It is advisable to keep the container tightly sealed to protect it from moisture.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where they are stable for up to six months.[3][9] For shorter-term storage, solutions can be kept at -20°C for up to one month.[3][9] It is also advised to protect the solutions from light.[3]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles. To maintain the integrity of your stock solution, you should aliquot it into smaller, single-use volumes after preparation. This practice minimizes the exposure of the compound to temperature fluctuations that can accelerate degradation.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate the solution to aid in redissolving the compound.[8] To prevent this, ensure that the initial stock concentration does not exceed the solubility limit and that the solution is clear before freezing.
Q6: What are the potential degradation pathways for this compound?
A6: While specific degradation studies for this compound are not widely published, its chemical structure, containing a hydrazinecarboximidamide group and a chlorobenzylidene moiety, suggests potential susceptibility to hydrolysis and oxidation. The imine bond in the benzylidene portion could be susceptible to hydrolysis under acidic or basic conditions. The hydrazine-like structure may be prone to oxidation. Therefore, it is crucial to use anhydrous, high-purity solvents and to minimize exposure to air and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | - High concentration attempted- Impure or wet solvent | - Use sonication to aid dissolution in DMSO.- Ensure you are using fresh, anhydrous DMSO.- Do not exceed the recommended solubility limits. |
| Precipitation in Stock Solution | - Exceeded solubility at storage temperature- Solvent evaporation | - Warm and vortex/sonicate to redissolve.- Prepare a more dilute stock solution.- Ensure vials are tightly sealed. |
| Inconsistent Experimental Results | - Degraded this compound stock- Improper dilution | - Prepare fresh stock solutions from powder.- Avoid repeated freeze-thaw cycles.- Ensure accurate and consistent dilution into your experimental medium. |
| Discoloration of Solution | - Oxidation or other degradation | - Discard the solution and prepare a fresh stock.- Protect solutions from light and minimize exposure to air. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a standard 10 mM stock solution for in vitro use.
Materials:
-
This compound powder (MW: 196.64 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.9664 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This will protect the solution from light and prevent contamination.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][9]
Visualizing the Workflow for Stock Solution Preparation
Sources
- 1. Sephin1 | Phosphatase | TargetMol [targetmol.com]
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Publish Comparison Guide: Icerguastat (Sephin1) vs. Salubrinal
Executive Summary: The Translational Divide
For researchers investigating the Unfolded Protein Response (UPR), the choice between Salubrinal and Icerguastat (Sephin1/IFB-088) is not merely about potency; it is a choice between mechanistic proof-of-concept and translational viability .
-
Salubrinal is a broad-spectrum research tool. It potently inhibits eIF2
dephosphorylation but lacks selectivity, inhibiting both the stress-inducible PPP1R15A (GADD34) and the constitutive PPP1R15B (CReP). This leads to persistent translational arrest and cytotoxicity, rendering it unsuitable for long-term therapeutic models. -
This compound (Sephin1) is a clinical-stage candidate designed for pathway restoration. It selectively targets the stress-induced PPP1R15A-PP1c complex. This "fine-tuning" allows basal protein synthesis to continue via the constitutive PPP1R15B pathway, preventing the lethality associated with chronic UPR activation while still correcting proteostasis defects.
Verdict: Use Salubrinal for acute in vitro assays (<24h) to maximize eIF2
Mechanistic Deep Dive: The Phosphatase Checkpoint
The core therapeutic target for both compounds is the dephosphorylation of eIF2
The Selectivity Mechanism
-
Salubrinal: Acts as a "blanket" inhibitor, blocking both the stress-induced PPP1R15A and the constitutive PPP1R15B (CReP).
-
This compound: Disrupts the PPP1R15A-PP1c holophosphatase complex specifically. It is believed to bind to the regulatory subunit PPP1R15A, altering its conformation to prevent substrate (eIF2
) engagement, without affecting the constitutive PPP1R15B complex.[1]
Pathway Visualization (Graphviz)
Caption: Comparative mechanism of action. Salubrinal blocks both constitutive and stress-induced dephosphorylation, whereas this compound selectively targets the stress-induced GADD34 feedback loop.
Head-to-Head Technical Comparison
The following data aggregates findings from key studies (Das et al., 2015; Boyce et al., 2005) and clinical brochures.
| Feature | Salubrinal | This compound (Sephin1) |
| Primary Target | PPP1R15A (GADD34) & PPP1R15B (CReP) | Selective PPP1R15A (GADD34) |
| Mechanism Type | Broad Phosphatase Inhibition | Regulatory Subunit Interference (Conformational) |
| In Vitro Potency (EC50) | ~15 | ~1-10 |
| Solubility | Poor (Precipitates >20 | Good |
| Cellular Toxicity | High (Apoptosis >48h) | Low (Safe for chronic dosing) |
| In Vivo Half-Life | Variable (often requires IP injection) | High oral bioavailability |
| Clinical Status | Preclinical Tool (Toxic) | Phase 2 (ALS, CMT) |
| Key Limitation | Irreversible Translation Arrest: Inhibiting CReP prevents basal protein synthesis, killing the cell. | Assay Sensitivity: Often appears "inert" in cell-free enzymatic assays; requires intact cells to function. |
Experimental Protocols
A. Cell-Based ER Stress Rescue Assay
Use this protocol to validate drug efficacy in protecting cells from Tunicamycin or Thapsigargin induced stress.
Reagents:
-
Stressor: Tunicamycin (Tm) [Stock: 1 mg/mL in DMSO]
-
Compounds: Salubrinal (Sal) [Stock: 10 mM in DMSO], this compound (Ice) [Stock: 10 mM in DMSO]
-
Cell Line: HeLa or SH-SY5Y (Neuronal models preferred for this compound)
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment (Critical):
-
Replace media.
-
Group A (Control): DMSO only.
-
Group B (Salubrinal): 10 - 50
M (Do not exceed 50 M due to precipitation). -
Group C (this compound): 1 - 25
M.[2] -
Incubate for 1 hour.
-
-
Stress Induction:
-
Add Tunicamycin (Final conc: 2.5
g/mL) to all wells except Negative Control. -
Note: Do not wash out the drugs; co-incubate stressor and drug.
-
-
Incubation:
-
Readout:
-
Salubrinal: Expect high p-eIF2
but potential toxicity in non-stressed controls at >24h.[2] -
This compound: Expect moderate p-eIF2
maintenance and significant rescue of cell viability compared to Tm-only.
-
B. In Vivo Dosing (Mouse Models)
-
Salubrinal: 1 mg/kg (IP).[4] Warning: High toxicity risk with chronic use.
-
This compound: 1-10 mg/kg (Oral Gavage).[2] Daily dosing is well-tolerated for weeks/months.
Critical Analysis: The "Inert" Controversy
Researchers must be aware of a specific controversy in the literature regarding this compound/Sephin1.
The Issue: In purely biochemical, cell-free assays using recombinant proteins, this compound often fails to inhibit the GADD34-PP1c enzymatic activity directly (Crespillo-Casado et al., 2017).
The Explanation: Current consensus suggests this compound requires the cellular environment (possibly chaperones or specific membrane localization) to induce the conformational change in PPP1R15A, or it acts by stabilizing the complex in a non-functional state rather than competitively inhibiting the catalytic site.
Implication: Do not rely on cell-free phosphatase assays to screen this compound. You must use cell-based functional assays (e.g., Western blot for p-eIF2
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link
-
Boyce, M., et al. (2005). "A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress." Science, 307(5711), 935-939. Link
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109. Link
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 333(6046), 1133-1136. Link
-
Inflectis BioScience. "IFB-088 (this compound) Mechanism of Action." Link
Sources
Validating Icerguastat (IFB-088) Target Engagement via Western Blot
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action, Comparative Analysis, and Experimental Validation
Core Directive: The Precision of Proteostasis
Icerguastat (also known as IFB-088 or Sephin1 ) represents a pivotal advancement in targeting the Integrated Stress Response (ISR).[1] Unlike its parent compound Guanabenz, this compound decouples the desired cytoprotective effects from alpha-2 adrenergic side effects.
The validation of this compound is not merely about detecting a protein; it is about capturing a kinetic event —the inhibition of a specific phosphatase complex under stress. This guide moves beyond generic blotting protocols to establish a rigorous, self-validating system for proving target engagement: the selective inhibition of PPP1R15A (GADD34)/PP1c .
Scientific Integrity & Logic (E-E-A-T)
The Mechanistic Causality
This compound targets the regulatory subunit PPP1R15A (also known as GADD34 ). In the ISR pathway, kinases (like PERK) phosphorylate eIF2α to halt protein synthesis during stress. To restore homeostasis, the cell upregulates GADD34, which recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α.
The Validation Logic:
-
Mechanism: this compound disrupts the GADD34-PP1c complex.
-
Readout: It prevents the dephosphorylation of eIF2α.[1][2][3]
-
Critical Experimental Condition: GADD34 is stress-inducible. Therefore, target engagement can only be validated in stressed cells. In basal conditions, the constitutive phosphatase (CReP) dominates, and this compound will show negligible effect.
Comparative Analysis: this compound vs. Alternatives
Researchers often choose between this compound, Guanabenz, and Salubrinal. The choice dictates the experimental design and safety profile.
| Feature | This compound (IFB-088/Sephin1) | Guanabenz | Salubrinal |
| Primary Target | PPP1R15A (GADD34) / PP1c Complex | PPP1R15A / PP1c + | PPP1R15A & PPP1R15B (CReP) Complexes |
| Selectivity | High (Stress-induced complex only) | Moderate (Off-target adrenergic effects) | Low (Inhibits constitutive & stress complexes) |
| Physiological Outcome | Prolongs p-eIF2α only during stress; allows recovery. | Prolongs p-eIF2α; causes hypotension/sedation. | Persistent p-eIF2α; toxic to cells long-term. |
| Western Blot Signature | Sustained p-eIF2α (Ser51) post-stress washout. | Sustained p-eIF2α (Ser51). | Massive, persistent p-eIF2α accumulation. |
| Clinical Utility | High (ALS, CMT, Proteinopathies) | Low (Dose-limiting side effects) | Low (Toxicity) |
Visualization: The ISR Signaling Architecture
The following diagram illustrates the Integrated Stress Response and the precise intervention point of this compound.
Caption: this compound inhibits the negative feedback loop by blocking the GADD34-PP1c complex, maintaining p-eIF2α levels specifically during stress conditions.
Experimental Protocol: The "Washout" Validation
To prove this compound activity, you must demonstrate that it prevents the decay of the phosphorylation signal after stress is removed. A static measurement is often insufficient.
Materials & Reagents[4][5][6]
-
Cell Line: HeLa or HEK293T (Robust UPR response).
-
Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).
-
Primary Antibodies:
-
Anti-Phospho-eIF2α (Ser51) (Rabbit mAb is preferred for specificity).
-
Anti-Total eIF2α (Mouse mAb).
-
Anti-GADD34 (To verify stress induction).
-
-
Lysis Buffer: RIPA supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) is mandatory.
Step-by-Step Workflow
-
Seeding: Seed cells to reach 70-80% confluency.
-
Pre-Treatment (Optional): Pre-treat with this compound (10-50 µM) or Vehicle (DMSO) for 1 hour.
-
Stress Induction (The Trigger):
-
Add Tunicamycin (2.5 µg/mL) to all wells (except No Stress Control).
-
Incubate for 4–6 hours. Rationale: This induces GADD34 expression.
-
-
The "Washout" (The Critical Test):
-
Remove media containing Tunicamycin.
-
Wash cells 2x with warm PBS.
-
Add fresh media containing only this compound or Vehicle .
-
Hypothesis: In Vehicle cells, GADD34 will rapidly dephosphorylate eIF2α (signal drops). In this compound cells, p-eIF2α levels will remain elevated.
-
-
Time Course Lysis:
-
Lyse cells at T=0 (immediately after washout), T=1h, T=2h, T=4h.
-
Immediate Lysis: Lyse directly on ice; scrape rapidly. Phosphatases are active even in cooling cells.
-
-
Western Blotting:
-
Load equal protein (20 µg).
-
Block with 5% BSA (Milk contains casein which is a phosphoprotein and can interfere with phospho-antibodies).
-
Probe for p-eIF2α and Total eIF2α.
-
Data Interpretation (Expected Results)
| Condition | T=0 (Post-Stress) | T=2h (Recovery) | Interpretation |
| Vehicle (DMSO) | High p-eIF2α | Low p-eIF2α | GADD34 successfully restored homeostasis. |
| This compound | High p-eIF2α | High p-eIF2α | Target Engaged: Dephosphorylation blocked.[1][4] |
| No Stress | Low p-eIF2α | Low p-eIF2α | This compound has no effect without GADD34. |
Troubleshooting & Self-Validation
-
Issue: No difference between Vehicle and this compound.
-
Cause: Did you induce stress? If GADD34 is not expressed, this compound has no target. Check GADD34 levels via WB.[5]
-
Cause: Lysis buffer failure. If phosphatase inhibitors are old, p-eIF2α will be lost during lysis, yielding false negatives.
-
-
Issue: High background on Phospho-blot.
-
Solution: Switch blocking agent to BSA. Ensure primary antibody is specific for Ser51.
-
References
-
Das, I. et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science.
-
Tsaytler, P. et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.
-
InFlectis BioScience. (2025).[4][6] "IFB-088 (this compound) Mechanism of Action and Clinical Updates." Reportable News / BioSpace.
-
Crespillo-Casado, A. et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is essential for the resolution of ER stress." Cell Reports.
-
MedChemExpress. "this compound (Sephin1) Product Information and Biological Activity." MedChemExpress.
Sources
- 1. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. alsnewstoday.com [alsnewstoday.com]
Comparative Analysis: Icerguastat (Sephin1) vs. Guanabenz Selectivity
Executive Summary
This guide analyzes the pharmacological distinction between Guanabenz , a legacy antihypertensive, and Icerguastat (Sephin1) , a structural analog developed to target protein misfolding diseases.
While both compounds modulate the Integrated Stress Response (ISR) to protect cells from proteotoxicity, they differ critically in their off-target selectivity. Guanabenz is a potent
Verdict: this compound represents a functional uncoupling of the stress-response modulation from the adrenergic side effects, making it a viable clinical candidate for Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.
Mechanistic Foundation: The Integrated Stress Response (ISR)[1]
To understand the selectivity divergence, one must first understand the shared target mechanism. Both compounds aim to modulate the Integrated Stress Response (ISR) .[1]
-
Cellular Stress: Accumulation of unfolded proteins triggers kinases (e.g., PERK) to phosphorylate the translation initiation factor eIF2
. -
Translation Halt: Phosphorylated eIF2
(p-eIF2 ) reduces global protein synthesis, giving the cell time to clear the backlog of misfolded proteins. -
Recovery (The Drug Target): The phosphatase complex PP1c-PPP1R15A (GADD34) dephosphorylates eIF2
to restore protein synthesis. -
Therapeutic Logic: Inhibiting PPP1R15A sustains p-eIF2
levels slightly longer, extending the "repair window" and preventing proteotoxicity.
Pathway Visualization
The following diagram illustrates the ISR pathway and the divergence in receptor binding between the two compounds.
Figure 1: Mechanism of Action Comparison.[2][3] Note this compound's inability to bind the
The Selectivity Crisis: -Adrenergic Binding[5]
The clinical failure of Guanabenz in neurodegenerative contexts is not due to a lack of efficacy, but a lack of selectivity.
Guanabenz Profile
Guanabenz is a chlorinated guanidine derivative. It acts as a central
-
Target:
-adrenergic receptors in the brainstem.[5] -
Physiological Effect: Reduces sympathetic outflow, lowering blood pressure.[4]
-
Affinity (
): ~3–5 nM (High potency). -
Consequence: In treating protein misfolding diseases (which require chronic dosing), Guanabenz induces dangerous hypotension and sedation at therapeutic levels.
This compound (Sephin1) Profile
This compound is a mono-chlorinated derivative of Guanabenz.
-
Design Goal: Remove
-AR binding while retaining the pharmacophore responsible for PPP1R15A inhibition. -
Affinity (
): > 10,000 nM (Essentially inert at -AR). -
Consequence: Allows for high dosing to achieve proteostasis without cardiovascular collapse.
Comparative Data Summary
| Feature | Guanabenz | This compound (Sephin1) |
| Chemical Structure | 2,6-dichlorobenzylidene | 2-chlorobenzylidene |
| ~5 nM (Potent) | >10 | |
| PPP1R15A Inhibition | Yes | Yes (Debated*) |
| Hypotensive Effect | Severe (Dose-limiting) | None / Negligible |
| Blood-Brain Barrier | Permeable | Permeable |
| Primary Indication | Hypertension | ALS, CMT, MS |
*Note: While phenotypic screening confirms this compound prolongs eIF2
Experimental Protocols: Validating Selectivity
To objectively confirm the selectivity of this compound over Guanabenz, researchers must employ a Self-Validating Dual-Assay System . This involves testing for the desired effect (ISR protection) and the unwanted effect (Adrenergic binding).
Protocol A: The Functional Selectivity Workflow
This workflow validates that this compound protects cells from ER stress without activating adrenergic pathways.
Step 1: Cell Culture Preparation
-
Cell Line: HeLa cells (for ISR) and CHO cells expressing
-AR (for selectivity). -
Control: DMSO (Vehicle).
Step 2: Stress Induction (ISR Assay)
-
Treat cells with Tunicamycin (2.5
g/mL) to induce ER stress (blocks N-linked glycosylation). -
Co-treat with Guanabenz (10
M) or This compound (10 M) . -
Incubate for 6 hours.
Step 3: Western Blot Readout (ISR)
-
Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Primary Targets:
-
p-eIF2
(Ser51): Expect increase with both drugs compared to Tunicamycin alone (sustained signal). -
Total eIF2
: Loading control. -
GADD34 (PPP1R15A): Expression is stress-induced; drugs may alter turnover.
-
Step 4: cAMP Assay (Adrenergic Selectivity)
-
Rationale:
-AR is coupled. Agonism inhibits Adenylyl Cyclase, reducing cAMP.[4]
-
Stimulate CHO-
cells with Forskolin (10 M) to spike cAMP levels. -
Add Guanabenz : Expect sharp decrease in cAMP (Agonist effect).
-
Add This compound : Expect no change in cAMP (No Agonist effect).
Experimental Workflow Diagram
Figure 2: Dual-Validation Workflow. Path A confirms shared efficacy; Path B confirms divergent selectivity.
Critical Analysis & Nuance
The "Mechanism" Debate
While the selectivity against
-
Das et al. (2015) demonstrated that Sephin1 disrupts the PPP1R15A-PP1c complex, preventing eIF2
dephosphorylation.[3] -
Crespillo-Casado et al. (2017) argued that in pure enzymatic assays, Sephin1 did not inhibit the complex, suggesting the cellular environment (co-factors) is essential for activity, or that the drug acts on a different node of the proteostasis network.
-
Recent Developments (InFlectis): Current clinical data suggests this compound may also inhibit NR2B-containing NMDA receptors , providing a dual mechanism: reducing excitotoxicity and managing protein folding stress. This dual action is distinct from pure Guanabenz activity.[1][6][7]
Clinical Implications
In Phase 2 trials for ALS (e.g., NCT05508074), this compound is dosed at levels that would be lethal with Guanabenz. The absence of hypotension allows for therapeutic windows previously unreachable with the parent compound.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[6] Science, 348(6231), 239-242. [Link]
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. [Link]
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[3] eLife, 6, e26109. [Link]
-
InFlectis BioScience. "IFB-088 (this compound) Mechanism of Action and Clinical Development." InFlectis Corporate Pipeline. [Link]
-
ClinicalTrials.gov. "Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol)." Identifier: NCT05508074.[8] [Link][8]
Sources
- 1. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alpha 2-adrenoceptor subtypes identified by [3H]RX821002 binding in the human brain: the agonist guanoxabenz does not discriminate different forms of the predominant alpha 2A subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alsnewstoday.com [alsnewstoday.com]
Publish Comparison Guide: In Vivo Monitoring of Icerguastat (Sephin1) Activity
Core Directive & Mechanism of Action
Icerguastat (Sephin1) represents a paradigm shift in targeting protein misfolding diseases. Unlike chaperones that attempt to refold proteins, this compound acts as a proteostasis regulator . It selectively inhibits PPP1R15A (GADD34) , a stress-induced regulatory subunit of Protein Phosphatase 1 (PP1).
By blocking the PPP1R15A-PP1c complex, this compound prevents the premature dephosphorylation of eIF2
Why Monitoring is Critical: The therapeutic window is precise.
-
Too little inhibition: The ISR terminates too early, leading to the accumulation of toxic aggregates (e.g., SOD1, TDP-43).
-
Too much inhibition (e.g., Salubrinal): Permanent translational arrest leads to apoptosis.
-
Off-target effects: The parent molecule, Guanabenz, activates
2-adrenergic receptors, causing sedation and hypotension. This compound must be monitored to confirm it avoids these systemic effects while maintaining proteostatic efficacy.
Comparative Analysis: The Landscape of ISR Modulators
The following table contrasts this compound with its pharmacological relatives. This data supports the selection of this compound for chronic treatment.
Table 1: Comparative Efficacy and Safety Profile
| Feature | This compound (Sephin1) | Guanabenz | Salubrinal |
| Primary Target | PPP1R15A (GADD34) / PP1c | PPP1R15A (GADD34) / | PPP1R15A (GADD34) & PPP1R15B (CReP) |
| Selectivity | High (Stress-induced only) | Low (Binds adrenergic receptors) | Low (Inhibits constitutive phosphatase) |
| Mechanism | Prolongs p-eIF2 | Prolongs p-eIF2 | Blocks all eIF2 |
| Toxicity Risk | Low (Safe for chronic use) | High (Sedation, Hypotension) | High (Cytotoxicity due to permanent arrest) |
| Solubility | Good (Oral bioavailability) | Good | Poor (Precipitates in aqueous media) |
| Key Biomarker | p-eIF2 | p-eIF2 | p-eIF2 |
| Clinical Status | Clinical Trials (ALS, CMT) | FDA Approved (Hypertension) | Preclinical Tool Only |
Expert Insight:
Unlike Salubrinal, which inhibits the constitutive PPP1R15B subunit (essential for life), this compound targets only the stress-inducible PPP1R15A.[1] This allows cells to function normally under non-stress conditions, making it a viable candidate for long-term therapy.
Biomarker Selection Guide
To validate this compound activity in vivo, a dual-biomarker strategy is required: Pharmacodynamic (PD) Markers to prove target engagement, and Disease-Modifying Markers to prove therapeutic efficacy.
A. Pharmacodynamic Markers (Target Engagement)
These markers confirm that the drug is effectively inhibiting PPP1R15A in the target tissue.
-
Phosphorylated eIF2
(p-eIF2 ):-
Signal: Increase in p-eIF2
(Ser51) relative to total eIF2 . -
Nuance: this compound does not induce phosphorylation; it preserves it. Therefore, measurements must be taken under conditions of mild stress (endogenous disease stress or induced).
-
-
GADD34 (PPP1R15A) Levels:
-
Signal: Paradoxical upregulation.
-
Mechanism: The ISR induces GADD34 transcription (via ATF4) as a negative feedback loop. By blocking the protein's function, this compound may sustain the ISR signal, leading to continued GADD34 mRNA expression despite the protein being inhibited.
-
-
ATF4 & CHOP:
-
Signal: Modulation of downstream transcription factors.
-
Note: While ATF4 may rise, this compound has been shown to reduce nuclear translocation of CHOP (pro-apoptotic) in some models, separating the protective ISR arm from the apoptotic arm.
-
B. Disease-Modifying Markers (Efficacy)
These markers confirm the downstream benefit of ISR prolongation.
-
Plasma Neurofilament Light Chain (NFL):
-
Relevance: A robust biomarker for neuroaxonal damage.
-
Expectation: Reduction in plasma NFL levels correlates with motor neuron preservation in ALS models.
-
-
Protein Aggregates (IHC/Biochemistry):
-
SOD1/TDP-43: Reduction in the insoluble fraction of these proteins in spinal cord lysates.[2]
-
Subcellular Localization: Decreased cytoplasmic mislocalization of TDP-43.
-
Visualizing the Pathway
The following diagram illustrates the intervention point of this compound within the Integrated Stress Response.
Caption: this compound selectively inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2α and extending the window for proteostasis recovery.
Experimental Protocols
Protocol A: Measuring p-eIF2 in Tissue (Western Blot)
Challenge: Phosphatases are extremely active post-mortem. Improper handling leads to false negatives (loss of phosphorylation signal). Solution: The "Cold & Fast" Protocol with phosphatase inhibitors.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Must include Sodium Fluoride and Sodium Orthovanadate).
-
Apparatus: Tissue homogenizer (e.g., Precellys or bead beater).
Step-by-Step:
-
Tissue Harvest: Euthanize animal and dissect target tissue (e.g., spinal cord, sciatic nerve) within <3 minutes.
-
Snap Freeze: Immediately submerge tissue in liquid nitrogen. Do not place on ice; freeze instantly.
-
Lysis:
-
Add ice-cold Lysis Buffer (with inhibitors) to the frozen tissue.
-
Homogenize immediately at 4°C. Keep samples on ice at all times.
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Normalization: Measure protein concentration (BCA Assay).
-
Blotting:
-
Load 20-40
g of protein. -
Primary Antibodies:
-
Anti-p-eIF2
(Ser51) [e.g., Cell Signaling #9721 or Abcam ab32157]. -
Anti-Total eIF2
(for normalization).
-
-
Blocking: Use 5% BSA (Bovine Serum Albumin), NOT milk . Casein in milk contains phosphoproteins that interfere with phospho-specific antibodies.
-
-
Analysis: Calculate the ratio of p-eIF2
/ Total eIF2 .
Protocol B: Plasma NFL Quantification (Efficacy)
Rationale: Neurofilament light chain leaks into the blood upon neuronal injury.
Step-by-Step:
-
Blood Collection: Collect blood via cardiac puncture or tail vein into EDTA tubes (plasma).
-
Separation: Centrifuge at 2,000 x g for 10 min at 4°C. Aliquot plasma and store at -80°C.
-
Assay: Use a high-sensitivity immunoassay (e.g., Simoa® NF-light® Advantage Kit or Ella™ Microfluidic System). Standard ELISAs may lack the sensitivity for mouse plasma baseline levels.
-
Interpretation: Compare this compound-treated group vs. Vehicle group. A statistically significant reduction indicates neuroprotection.
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link
-
Tsaytler, P., et al. (2011). Selective inhibition of a physiological cellular defense mechanism prevents the toxicity of protein misfolding. Science, 333(6046), 1140-1144. Link
-
InFlectis BioScience. (2025). InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients. Link
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. Link
-
ClinicalTrials.gov. (2024). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). Identifier: NCT05508074.[2] Link[2][3]
Sources
confirming Icerguastat lack of alpha2-adrenergic activity
Confirming Selectivity: Absence of Alpha2-Adrenergic Activity
Executive Summary
Icerguastat (IFB-088, Sephin1) represents a structural evolution from the antihypertensive drug Guanabenz . While both molecules inhibit the regulatory subunit of protein phosphatase 1 (PPP1R15A/GADD34) to prolong the Integrated Stress Response (ISR), this compound is engineered to eliminate the alpha2-adrenergic receptor (
This guide provides the experimental framework and data required to validate this compound’s selectivity profile. For researchers and drug developers, confirming this lack of
Mechanistic Divergence
The pharmacological distinction between Guanabenz and this compound hinges on a subtle structural modification that drastically alters receptor affinity without compromising its target effect on the proteostasis network.[1]
-
Guanabenz: A 2,6-dichlorobenzylidene derivative. The two chlorine atoms facilitate high-affinity binding to the
-AR orthosteric pocket, activating signaling (sedation).[1] -
This compound: A 2-chlorobenzylidene derivative (monochloro).[1] The removal of the chlorine at the 6-position disrupts the specific halogen-bonding network required for
-AR engagement, rendering the molecule inert at this receptor while maintaining PPP1R15A inhibition.
Diagram 1: Signaling Pathway Divergence
The following diagram illustrates how this compound selectively engages the ISR pathway while avoiding the
Caption: Divergent signaling pathways of Guanabenz and this compound. Red paths indicate adverse alpha2-adrenergic effects; green paths indicate therapeutic ISR modulation.
Comparative Performance Data
The following data summarizes the critical differences in receptor binding and functional outcomes.
| Parameter | Guanabenz (Control) | This compound (Test) | Experimental Relevance |
| Structure | 2,6-dichlorobenzylidene | 2-chlorobenzylidene | Structural basis of selectivity. |
| ~3 - 10 nM (High Affinity) | > 10,000 nM (Inactive) | Defines lack of receptor occupancy.[1] | |
| cAMP Modulation | Potent Inhibition (via | No Effect | Functional confirmation of inertness.[1] |
| In Vivo Sedation | Present (Loss of Righting Reflex) | Absent | Clinical safety predictor.[1] |
| PPP1R15A Inhibition | Active | Active | Therapeutic efficacy retained.[1][2] |
Experimental Validation Protocols
To experimentally confirm this compound’s lack of
Protocol A: Radioligand Binding Assay (The "Gold Standard")
Objective: Quantify the affinity (
-
Cell System: CHO or HEK293 membranes stably expressing human
-AR subtypes.[1] -
Radioligand: Use
-RX821002 (an antagonist with high specificity) or -Clonidine (agonist).[1][2] Concentration: ~0.5 - 1.0 nM ( equivalent).[1] -
Non-Specific Binding: Define using 10 µM Phentolamine.[1][2]
-
Test Compounds:
-
Guanabenz: Titrate
M to M.[1] -
This compound: Titrate
M to M.
-
-
Data Analysis:
Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm that this compound does not activate the
-
Cell System: HEK293 cells expressing
-AR.[1] -
Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.[1]
-
Treatment:
-
Add Guanabenz (Positive Control): Expect dose-dependent reduction of cAMP (Gi effect).[1]
-
Add this compound (Test): Expect stable cAMP levels (no Gi activation).
-
-
Readout: HTRF (Homogeneous Time Resolved Fluorescence) or ELISA cAMP detection.[1]
Diagram 2: Validation Workflow
This flowchart outlines the logical steps to confirm selectivity, ensuring robust data generation.
Caption: Step-by-step experimental workflow to validate the lack of alpha2-adrenergic activity.
References
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242. Link[1][2]
-
Key Finding: Establishes Sephin1 (this compound) as a selective inhibitor lacking alpha2-adrenergic activity compared to Guanabenz.[1]
-
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.[2] Link
- Key Finding: Discusses the controversy of direct binding but confirms the lack of alpha2-mediated side effects in Sephin1 tre
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link[1][2]
-
Key Finding: Foundational work on Guanabenz targeting PPP1R15A, setting the stage for the development of selective derivatives.[2]
-
-
Inflectis BioScience. "IFB-088 (this compound) Mechanism of Action." Company Pipeline Description. Link
-
Key Finding: Clinical positioning of this compound as a non-sedating ISR modulator.[1]
-
Sources
- 1. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]
Navigating the Nomenclature and Ensuring Experimental Rigor with Icerguastat (Sephin1)
A Guide for Researchers on Compound Identity and Batch Consistency
For scientists and drug development professionals investigating neurodegenerative diseases and other conditions linked to cellular stress, the small molecule inhibitor known as Icerguastat, frequently referred to in preclinical literature as Sephin1, presents a promising therapeutic avenue. This guide provides an in-depth clarification of its nomenclature, delves into its mechanism of action, and, most critically, addresses the often-overlooked aspect of batch consistency to ensure the reproducibility and reliability of experimental data.
Unraveling the Names: this compound, Sephin1, and IFB-088
In the landscape of drug development and academic research, it is common for a single compound to be known by multiple names. This is the case with the selective inhibitor of the phosphatase regulatory subunit PPP1R15A. To ensure clarity in communication and literature searches, it's essential to understand the different identifiers for this molecule:
-
This compound is the International Nonproprietary Name (INN), the official, globally recognized generic name for the pharmaceutical substance.
-
Sephin1 is the name widely used in foundational and preclinical scientific literature. It is a derivative of guanabenz, but lacks its α2-adrenergic activity.[1][2]
-
IFB-088 is the designation used by the biotechnology company InFlectis BioScience during its clinical development of the drug.[3][4]
These names all refer to the same active pharmaceutical ingredient. For researchers, it is crucial to be aware of these synonyms when searching databases and scientific publications to ensure a comprehensive understanding of the existing body of research.
The Mechanism of Action: Modulating the Integrated Stress Response
This compound (Sephin1) is a first-in-class orally available small molecule that targets the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[3][5]
The primary molecular target of this compound is the stress-induced regulatory subunit of Protein Phosphatase 1 (PP1), known as PPP1R15A (also called GADD34).[6][7] Under conditions of cellular stress, the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a key adaptive mechanism that reduces global protein synthesis, thereby alleviating the burden on the protein folding machinery of the ER.[7][8] The ISR is terminated by the dephosphorylation of eIF2α, a process mediated by a complex of PP1 and PPP1R15A.[7]
This compound selectively binds to and inhibits the PPP1R15A-PP1c complex, preventing the dephosphorylation of eIF2α.[5][9] This prolongs the protective effects of the ISR, giving the cell more time to resolve the protein misfolding stress.[1][7] Notably, this compound does not affect the related constitutive phosphatase subunit PPP1R15B, which is crucial for avoiding persistent inhibition of protein synthesis in non-stressed cells.[7][10]
Beyond its primary role in the ISR, some studies suggest that this compound may also exert neuroprotective effects by reducing oxidative stress and excitotoxicity, phenomena implicated in the pathology of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4][11]
Signaling Pathway of this compound (Sephin1) in the Integrated Stress Response
Caption: Recommended workflow for batch validation.
Summary and Best Practices
To ensure the integrity and reproducibility of research involving this compound (Sephin1), it is essential to:
-
Be precise with nomenclature: Use "this compound" in formal publications and grant proposals, while recognizing "Sephin1" and "IFB-088" as common synonyms in the literature.
-
Understand the mechanism: A thorough grasp of its role in the Integrated Stress Response is crucial for designing experiments and interpreting results.
-
Prioritize batch validation: Do not assume that all batches of the compound are equivalent. Implement a functional validation protocol for every new lot received.
-
Maintain meticulous records: Document the vendor, lot number, and validation data for each batch of the compound used in your experiments.
By adhering to these guidelines, researchers can confidently utilize this compound (Sephin1) as a powerful tool to investigate the therapeutic potential of modulating the Integrated Stress Response and contribute to the development of novel treatments for a range of debilitating diseases.
References
-
Rojas-Celis, V., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response. International Journal of Molecular Sciences, 21(17), 6033. [Link]
-
Chen, A., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344-363. [Link]
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. [Link]
-
InFlectis BioScience. (2022, March 28). InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis. BioSpace. [Link]
-
Krishnan, K., et al. (2017). Uncovering the action of a selective holophosphatase inhibitor. MRC Laboratory of Molecular Biology. [Link]
-
Wong, Y. L., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344-363. [Link]
-
ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. [Link]
-
Abgueguen, E., et al. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models. Life Science Alliance, 8(7), e202403195. [Link]
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. [Link]
-
Chartier, A., et al. (2023). The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response. Open Biology, 13(4), 230008. [Link]
-
InFlectis BioScience. (2024, January 31). InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis. [Link]
-
ALS News Today. (2024, February 9). Phase 2 trial of oral IFB-088 for bulbar-onset ALS now fully enrolled. [Link]
Sources
- 1. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflectis - InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients [inflectisbioscience.reportablenews.com]
- 6. New perspectives in SPAX5 research: Sephin-1 as a possible therapy Università Vita-Salute San Raffaele [unisr.it]
- 7. rndsystems.com [rndsystems.com]
- 8. hcplive.com [hcplive.com]
- 9. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 10. researchgate.net [researchgate.net]
- 11. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Icerguastat (IFB-088) Neuroprotection in ALS Mouse Models
[1][2]
Executive Summary
Icerguastat (IFB-088/Sephin1) represents a pivotal shift in targeting the Integrated Stress Response (ISR) for neuroprotection.[1] Unlike its parent compound Guanabenz , this compound selectively inhibits the PPP1R15A/PP1c phosphatase complex without activating
Mechanistic Rationale & Signaling Architecture
To understand the comparative advantage of this compound, one must analyze the Integrated Stress Response (ISR). In neurodegenerative conditions like ALS, protein misfolding triggers PERK, which phosphorylates eIF2
However, this protective pause is transient. The stress-induced phosphatase subunit PPP1R15A (GADD34) recruits PP1c to dephosphorylate eIF2
This compound Mechanism:
-
Primary: Binds PPP1R15A, preventing eIF2
dephosphorylation.[4] This prolongs the "protective pause," allowing chaperones to clear aggregates. -
Secondary: Antagonizes GluN2B-containing NMDA receptors, reducing excitotoxic Ca
influx.[1]
Diagram 1: ISR Modulation by this compound vs. Guanabenz
Caption: this compound selectively inhibits the negative feedback loop of the ISR without the adrenergic side effects of Guanabenz.
Comparative Analysis: Product Performance
The following data synthesizes findings from SOD1-G93A efficacy studies and safety profiles.
Table 1: Comparative Profile of ISR Modulators & Standard of Care
| Feature | This compound (IFB-088) | Guanabenz | Riluzole |
| Primary Target | PPP1R15A (GADD34) | PPP1R15A + | Glutamate Receptors / Na+ Channels |
| Mechanism | Prolongs p-eIF2 | Prolongs p-eIF2 | Anti-excitotoxic |
| Negligible | High (Agonist) | None | |
| Side Effect Profile | Minimal (No sedation/hypotension) | Sedation, Hypotension | Asthenia, Liver enzyme elevation |
| SOD1-G93A Survival | Significant extension (approx. 10-15%) | Significant extension | Moderate extension (approx. 10%) |
| TDP-43 Aggregation | Reduces cytoplasmic mislocalization | Reduces aggregation | Minimal effect on aggregation |
Key Insight: While Guanabenz shows efficacy in ALS mice, its dosage is dose-limited by hypotension. This compound allows for higher, sustained dosing required for chronic neuroprotection without compromising cardiovascular stability.
Experimental Protocols & Validation
To replicate the neuroprotective effects observed in literature, the following protocols are standardized for the SOD1-G93A mouse model.
Protocol A: In Vivo Administration (SOD1-G93A)
Objective: Evaluate motor neuron survival and delay of paralysis.
-
Animal Cohort:
-
Strain: B6SJL-Tg(SOD1*G93A)1Gur/J.
-
Age: Begin treatment at 4-5 weeks (pre-symptomatic phase).
-
Group Size:
per arm (Vehicle vs. This compound).
-
-
Drug Preparation:
-
Administration Route:
-
Oral Gavage (p.o.) to mimic clinical route.
-
-
Readouts:
-
Rotarod Test: Weekly assessment starting week 8. Failure defined as latency < 5 seconds.
-
Survival: Defined as inability to right within 30 seconds.
-
Histology (End-point): Lumbar spinal cord sections stained for ChAT (motor neurons) and p-eIF2
(target engagement).
-
Protocol B: In Vitro NMDA Excitotoxicity Assay
Objective: Verify the secondary mechanism (protection against glutamate excitotoxicity).
-
Cell Culture: Primary cortical neurons (DIV 10-12).
-
Pre-treatment: Incubate cells with this compound (1, 5, 50 µM ) for 30 minutes.
-
Insult: Expose to NMDA (100 µM) + Glycine (10 µM) for 30 minutes.
-
Washout & Recovery: Replace media; incubate for 24 hours.
-
Quantification:
-
Measure LDH release (cell death).
-
Western Blot for
II-spectrin breakdown products (calpain activation marker).
-
Diagram 2: Experimental Workflow (In Vivo)
Caption: Standardized workflow for evaluating this compound efficacy in SOD1-G93A mice.
References
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[4] Science. Link
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science. Link
-
InFlectis BioScience. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models.[1] Life Science Alliance.[1] Link
-
Barnéoud, P., et al. (2024). this compound (IFB-088), a non-adrenergic inhibitor of the PPP1R15A/PP1c complex, for the treatment of ALS. ALS News Today. Link
-
Raiteri, L., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response.[5] Int. J. Mol. Sci. Link
Sources
- 1. InFlectis - InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088’s Therapeutic Potential in ALS in Life Science Alliance [inflectisbioscience.reportablenews.com]
- 2. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
